2-Ethyl-5-methylhexanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102450-10-2 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-ethyl-5-methylhexanamide |
InChI |
InChI=1S/C9H19NO/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H2,10,11) |
InChI Key |
MXZJHUFPDPEROD-UHFFFAOYSA-N |
SMILES |
CCC(CCC(C)C)C(=O)N |
Canonical SMILES |
CCC(CCC(C)C)C(=O)N |
Synonyms |
2-ethyl-5-methylhexanamide |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Ethyl-5-methylhexanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 2-Ethyl-5-methylhexanamide, a primary amide of interest in organic and medicinal chemistry. The described methodology follows a robust and widely applicable two-step synthetic route, commencing from the corresponding carboxylic acid. This document is intended to be a comprehensive resource, offering detailed experimental procedures, data presentation, and visual aids to facilitate its application in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process starting from 2-Ethyl-5-methylhexanoic acid. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. The subsequent step is the amination of the acyl chloride using an excess of ammonia to yield the desired primary amide.
Physicochemical Data
The key physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.
| Property | 2-Ethyl-5-methylhexanoic acid | This compound |
| Molecular Formula | C₉H₁₈O₂ | C₉H₁₉NO |
| Molecular Weight | 158.24 g/mol [1][2] | 157.25 g/mol [3] |
| IUPAC Name | 2-ethyl-5-methylhexanoic acid[1] | This compound[3] |
| Appearance | (Expected) Liquid | (Expected) Solid |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride
This procedure outlines the conversion of 2-Ethyl-5-methylhexanoic acid to its acyl chloride using thionyl chloride. The reaction with thionyl chloride is a common and efficient method for this transformation.[4][5][6]
Materials and Reagents:
-
2-Ethyl-5-methylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-Ethyl-5-methylhexanoic acid.
-
Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents).
-
The reaction can be performed neat or in an anhydrous aprotic solvent like dichloromethane.
-
Gently heat the reaction mixture to reflux (the temperature will depend on the solvent, if used) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation or under reduced pressure using a rotary evaporator.
-
The crude 2-Ethyl-5-methylhexanoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the reaction of the synthesized 2-Ethyl-5-methylhexanoyl chloride with an excess of concentrated aqueous ammonia to form the target amide. This is a vigorous reaction that should be performed with caution.[2][][8][9]
Materials and Reagents:
-
Crude 2-Ethyl-5-methylhexanoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Ice bath
-
Beaker or Erlenmeyer flask
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
-
Suitable solvent for recrystallization (e.g., water, ethanol/water mixture, or acetonitrile)
Procedure:
-
Cool a beaker containing an excess of concentrated aqueous ammonia in an ice bath.
-
Slowly and carefully add the crude 2-Ethyl-5-methylhexanoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic and will produce white fumes (ammonium chloride).[9]
-
After the addition is complete, continue to stir the mixture in the ice bath for approximately 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitated white solid (a mixture of this compound and ammonium chloride) by vacuum filtration using a Büchner funnel.[]
-
Wash the solid with a small amount of cold deionized water to remove most of the ammonium chloride.
Purification
The crude this compound can be purified by recrystallization to remove residual impurities.[10][11][12][13][14]
Procedure:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water or acetonitrile) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, which should induce the crystallization of the pure amide.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals, for example, in a desiccator under vacuum, to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis. The yield is an estimate based on typical yields for similar reactions.
| Parameter | Value |
| Starting Material | 2-Ethyl-5-methylhexanoic acid |
| Final Product | This compound |
| Step 1 Reagent | Thionyl chloride (SOCl₂) |
| Step 2 Reagent | Concentrated Aqueous Ammonia |
| Typical Overall Yield | 70-90% |
| Reaction Time (Step 1) | 1-3 hours |
| Reaction Temperature (Step 1) | Reflux |
| Reaction Time (Step 2) | 30 minutes |
| Reaction Temperature (Step 2) | 0-10 °C (Ice Bath) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Signaling Pathway: Nucleophilic Acyl Substitution Mechanism
The reaction of the acyl chloride with ammonia proceeds via a nucleophilic acyl substitution mechanism, which involves a nucleophilic addition followed by an elimination step.[2][15]
Caption: Mechanism of amide formation from an acyl chloride and ammonia.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethyl-5-methylhexanamide. Due to its status as a rare chemical, much of the available data is computational. This document consolidates these computed properties and proposes a general experimental workflow for its synthesis and characterization to aid researchers in their studies.
Chemical Identity and Computed Properties
This compound is a primary amide with the molecular formula C9H19NO. Its structure consists of a hexanamide backbone with an ethyl group at the second carbon and a methyl group at the fifth carbon.
Below is a summary of its key identifiers and computed physicochemical properties, primarily sourced from the PubChem database.[1] These values are calculated using various computational models and provide valuable estimates where experimental data is unavailable.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 102450-10-2 | PubChem[1] |
| PubChem CID | 59353 | PubChem[1] |
| InChIKey | MXZJHUFPDPEROD-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC(CCC(C)C)C(=O)N | PubChem[1] |
| Molecular Properties | ||
| Molecular Formula | C9H19NO | PubChem[1] |
| Molecular Weight | 157.25 g/mol | PubChem[1] |
| Exact Mass | 157.146664230 Da | PubChem[1] |
| Computed Properties | ||
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 121 | PubChem[1] |
The logical relationship between the primary identifiers of this compound is illustrated in the following diagram, which is crucial for accurate database searches and compound registration.
Experimental Protocols
2.1. Proposed Synthesis of this compound
This two-step protocol outlines the conversion of 2-ethyl-5-methylhexanoic acid to its acyl chloride, followed by amidation.
Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride
-
Reagents and Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 2-ethyl-5-methylhexanoic acid (1.0 eq). Add anhydrous dichloromethane (DCM) as the solvent.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-ethyl-5-methylhexanoyl chloride is typically used in the next step without further purification.
Step 2: Amidation to form this compound
-
Reagents and Setup: In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (excess, >3.0 eq) and cool it to 0 °C in an ice bath.
-
Reaction: Dissolve the crude 2-ethyl-5-methylhexanoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., DCM or diethyl ether). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate of the amide should form.
-
Stirring: Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Isolation and Purification:
-
Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and wash them sequentially with dilute hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
-
2.2. Physicochemical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches (around 3300-3100 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).
-
Melting Point Analysis: To determine the melting point and assess the purity of the solid product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
The following diagram illustrates the proposed experimental workflow from synthesis to final characterization.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in public databases regarding the biological activity or involvement of this compound in specific signaling pathways. Its structural similarity to other fatty acid amides suggests potential roles in biological systems, but this remains an area for future research. Professionals in drug development may find this compound of interest for screening in various biological assays to uncover potential therapeutic applications.
References
Technical Guide: Structural Elucidation of 2-Ethyl-5-methylhexanamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The definitive identification and structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Ethyl-5-methylhexanamide. The protocols and data presented herein serve as a standard workflow for the characterization of small organic molecules, utilizing fundamental spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Compound Profile:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₉NO[1]
-
Molecular Weight: 157.25 g/mol [1]
-
Chemical Structure:
Source: PubChem CID 59353[1]
Predicted Spectroscopic Data
Due to the absence of specific published experimental spectra for this compound, the following data is predicted based on established chemical principles and spectral databases for analogous structures. These tables provide the expected values that would be used to confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule.[2]
Table 1: Predicted ¹H-NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 5.5 - 6.5 | Broad (br) s | 2H | -C(O )NH₂ |
| ~ 2.1 - 2.3 | Multiplet (m) | 1H | H-2 |
| ~ 1.5 - 1.7 | Multiplet (m) | 2H | H-8 (CH₂) |
| ~ 1.4 - 1.5 | Multiplet (m) | 1H | H-5 |
| ~ 1.1 - 1.3 | Multiplet (m) | 4H | H-3, H-4 |
| ~ 0.90 | Triplet (t) | 3H | H-9 (CH₃) |
| ~ 0.88 | Doublet (d) | 6H | H-6, H-7 (2xCH₃) |
Table 2: Predicted ¹³C-NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 175 - 180 | C-1 (C=O) |
| ~ 45 - 50 | C-2 |
| ~ 38 - 42 | C-4 |
| ~ 30 - 35 | C-3 |
| ~ 28 - 32 | C-8 (CH₂) |
| ~ 27 - 31 | C-5 |
| ~ 22 - 25 | C-6, C-7 |
| ~ 11 - 14 | C-9 (CH₃) |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3][4] For a primary amide, key characteristic peaks are expected.[5]
Table 3: Predicted FTIR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
|---|---|---|---|
| ~ 3350 & 3170 | Strong | N-H Asymmetric & Symmetric Stretch | Primary Amide (NH₂) |
| 2955, 2870 | Strong | C-H Stretch | Alkane (CH₃, CH₂) |
| ~ 1650 | Strong | C=O Stretch (Amide I) | Primary Amide |
| ~ 1620 | Strong | N-H Scissoring (Amide II)| Primary Amide |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight and fragmentation patterns useful for structural elucidation.[6][7]
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z (Mass-to-Charge Ratio) | Predicted Identity of Fragment |
|---|---|
| 157 | [M]⁺ (Molecular Ion) |
| 142 | [M - NH₃]⁺ |
| 114 | [M - C₃H₇]⁺ (Loss of isopropyl) |
| 87 | [C₄H₉CO]⁺ |
| 72 | [CH(CH₂CH₃)CONH₂]⁺ (McLafferty Rearrangement) |
| 44 | [CONH₂]⁺ |
Experimental Protocols
The following are detailed, standardized protocols for acquiring the spectroscopic data necessary for the structural elucidation of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H-NMR:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 3-4 seconds and the relaxation delay to 2 seconds.
-
Accumulate 16-32 scans for a high signal-to-noise ratio.
-
-
¹³C-NMR:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Accumulate 1024-4096 scans, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate all peaks in the ¹H spectrum and identify peak multiplicities.
-
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropyl alcohol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.[10] This will be automatically subtracted from the sample spectrum.
-
-
Instrument Parameters:
-
Place a small amount of the neat this compound sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage.[10]
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Set the instrument to scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 32-64 scans to improve the signal-to-noise ratio.
-
Set the resolution to 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will perform a Fourier transform and ratio the sample scan against the background scan to produce the final infrared spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry Protocol (GC-EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/minute.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with spectral libraries for confirmation, if available.
-
Visualization of Analytical Workflow
The logical process for elucidating the structure of an unknown compound follows a systematic workflow, integrating data from multiple analytical techniques.
Caption: Workflow for Spectroscopic Structural Elucidation.
Conclusion
The structural elucidation of this compound is systematically achieved through the combined application of NMR, FTIR, and Mass Spectrometry. By following the detailed protocols and comparing the acquired data with the predicted values presented in this guide, researchers can unambiguously confirm the molecular structure of the target compound. This workflow represents a fundamental and robust approach applicable to the characterization of a wide range of small organic molecules in the field of chemical and pharmaceutical research.
References
- 1. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. photometrics.net [photometrics.net]
- 4. rtilab.com [rtilab.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
Uncharted Territory: The Biological Activity of 2-Ethyl-5-methylhexanamide Remains Undefined
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-Ethyl-5-methylhexanamide. Despite its availability for research purposes, there is currently no published data detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.
This technical overview addresses the current state of knowledge regarding this compound, a chemical compound identified by the CAS number 102450-10-2. While the user requested an in-depth guide on its biological activity, a thorough search has found no evidence of such research. This document will instead summarize the limited context in which this molecule has been described and highlight the absence of data pertinent to researchers, scientists, and drug development professionals.
Chemical Identity
To facilitate future research, the fundamental chemical properties of this compound are provided.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 102450-10-2 |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.26 g/mol |
| Canonical SMILES | CCC(CCC(C)C)C(=O)N |
The Prevailing Silence in Biological Research
Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no studies investigating the biological effects of this compound. Consequently, there is a complete lack of quantitative data, such as IC50 or EC50 values, binding affinities, or efficacy in preclinical models. No information is available regarding its potential interactions with biological targets, signaling pathways, or its pharmacokinetic and pharmacodynamic profiles.
The sole mention of this compound in the accessible scientific literature appears in the context of chemical degradation. A study by Clegg et al. (2011) identified this compound as one of three decomposition products of barbiturates.[1][2] This finding suggests the compound's origin as a chemical artifact rather than a substance with known intrinsic biological activity.
The Path Forward: A Call for Investigation
The absence of information on the biological activity of this compound presents a greenfield opportunity for researchers. The following workflow outlines a potential starting point for the investigation of this compound.
Due to the lack of existing data, it is not possible to provide detailed experimental protocols or visualize any known signaling pathways for this compound. The scientific community is encouraged to undertake foundational research to elucidate the potential biological relevance of this molecule. Until such studies are conducted and published, any discussion of its biological activity remains purely speculative.
References
Spectroscopic analysis of 2-Ethyl-5-methylhexanamide (NMR, IR, Mass Spec)
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Ethyl-5-methylhexanamide. Due to the limited availability of experimental spectral data for this specific compound, this document focuses on the predictable nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Detailed, standardized experimental protocols for acquiring such data are also presented for researchers in drug development and organic synthesis. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound.
Introduction
This compound is a nine-carbon primary amide. As with many fine chemicals and potential pharmaceutical intermediates, a thorough structural elucidation is critical for its application. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide synthesizes the predicted spectroscopic data and outlines the necessary experimental procedures to obtain empirical data.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift increments, correlation tables, and known fragmentation patterns of amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the 19 protons in the molecule, with chemical shifts influenced by their local electronic environment.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a | ~ 0.90 | Doublet | 6H |
| H-b | ~ 0.92 | Triplet | 3H |
| H-c | ~ 1.20 | Multiplet | 2H |
| H-d | ~ 1.45-1.55 | Multiplet | 2H |
| H-e | ~ 1.60 | Multiplet | 1H |
| H-f | ~ 1.95 | Multiplet | 1H |
| H-g | ~ 5.5-7.0 (broad) | Singlet | 2H |
2.1.2. Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the nine distinct carbon atoms in the molecule.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 178 |
| C-2 | ~ 48 |
| C-3' | ~ 25 |
| C-4' | ~ 12 |
| C-3 | ~ 35 |
| C-4 | ~ 28 |
| C-5 | ~ 23 |
| C-6 | ~ 22.5 (2 carbons) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the primary amide and alkyl groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| N-H | 3350-3180 | Strong, Broad (two bands) | Stretch |
| C-H (sp³) | 2960-2850 | Strong | Stretch |
| C=O (Amide I) | ~1650 | Strong | Stretch |
| N-H (Amide II) | ~1620 | Moderate | Bend |
| C-N | ~1400 | Moderate | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 157.26 g/mol ), the following fragments are predicted under electron ionization (EI).
| m/z | Predicted Fragment Ion | Notes |
| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 142 | [M - NH₃]⁺ | Loss of ammonia |
| 114 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 100 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 86 | [CH₃CH₂CH(C=O)NH₂]⁺ | Alpha-cleavage |
| 72 | [CH(CH₃)₂CH₂CH₂]⁺ | |
| 44 | [CONH₂]⁺ | Characteristic primary amide fragment |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Experimental Protocols
The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
NMR Spectrometer (300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.
-
Integrate the signals and reference the spectrum (e.g., to TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence.
-
Set appropriate spectral width, acquisition time, and a significantly larger number of scans compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)
-
Microsyringe
-
Vials with septa
Procedure (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.
-
GC Method:
-
Injector: Set the injector temperature (e.g., 250 °C) and injection volume (e.g., 1 µL) with an appropriate split ratio.
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Set an initial oven temperature (e.g., 50 °C), followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical analytical workflow.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of molecular structure with expected spectroscopic data.
An In-depth Technical Guide on 2-Ethyl-5-methylhexanamide: Discovery, Historical Development, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-5-methylhexanamide, a branched-chain primary amide. The document details its discovery as a degradation product of certain barbiturates and outlines its physicochemical properties. While dedicated research on its biological activity is limited, this guide furnishes a plausible synthetic protocol based on established amide synthesis methodologies, providing a foundation for future investigation into its pharmacological potential. All quantitative data is presented in structured tables, and a conceptual experimental workflow for its synthesis is provided as a Graphviz diagram.
Introduction
This compound is an organic compound with the chemical formula C9H19NO.[1] Its structure features a nine-carbon backbone with an ethyl group at the second carbon and a methyl group at the fifth carbon, terminating in a primary amide group. The discovery and scientific interest in this molecule are primarily linked to its emergence as a decomposition product of barbiturate drugs. This guide aims to consolidate the known information about this compound and to provide a technical framework for its synthesis and further study.
Discovery and Historical Context
The first notable identification of this compound in scientific literature appears in a 2011 study by Nichol and Clegg, published in Acta Crystallographica Section C.[2][3][4][5] In this research, the compound was isolated and characterized as a decomposition product of pentobarbital, a short-acting barbiturate. This finding is significant as it suggests that this compound may be formed in biological systems or under specific storage conditions where barbiturates are present, potentially influencing their stability, metabolism, or toxicological profiles.
The historical development of this compound is therefore intrinsically linked to the study of barbiturate chemistry and pharmacology. Further research into the degradation pathways of other barbiturates may reveal similar amide byproducts.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computed and are available through public chemical databases. A summary of these properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H19NO | PubChem CID 59353[1] |
| Molecular Weight | 157.25 g/mol | PubChem CID 59353[1] |
| IUPAC Name | This compound | PubChem CID 59353[1] |
| CAS Number | 102450-10-2 | PubChem CID 59353 |
| SMILES | CCC(CCC(C)C)C(=O)N | PubChem CID 59353[1] |
| XLogP3 | 2.2 | PubChem CID 59353[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 59353[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID 59353[1] |
Table 1: Physicochemical properties of this compound.
Potential Biological Significance
Given its origin as a degradation product of pentobarbital, the biological activity of this compound is of potential interest. While no dedicated pharmacological or toxicological studies on this specific compound have been identified, its structural similarity to other branched-chain aliphatic amides suggests that it could potentially interact with biological systems. Further research is warranted to investigate its possible effects, including but not limited to, its metabolic fate, potential toxicity, and any interaction with central nervous system targets, given the pharmacological class of its parent compound.
Experimental Protocols: Synthesis of this compound
While the initial discovery of this compound was as a decomposition product, for research purposes, a targeted synthesis is necessary. A plausible and detailed experimental protocol for the synthesis of this compound can be derived from general methods for the synthesis of primary amides from carboxylic acids. The following two-step protocol outlines a common and effective approach.
Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride
This step involves the conversion of the corresponding carboxylic acid, 2-ethyl-5-methylhexanoic acid, to its more reactive acid chloride derivative.
-
Materials:
-
2-Ethyl-5-methylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-5-methylhexanoic acid in an excess of dry dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-ethyl-5-methylhexanoyl chloride can be used in the next step without further purification.
-
Step 2: Amidation of 2-Ethyl-5-methylhexanoyl chloride
This step involves the reaction of the acid chloride with ammonia to form the primary amide.
-
Materials:
-
Crude 2-ethyl-5-methylhexanoyl chloride from Step 1
-
Concentrated aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude 2-ethyl-5-methylhexanoyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate (ammonium chloride) will form.
-
Allow the reaction to stir for 1-2 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: A flowchart illustrating the two-step synthesis of this compound.
Future Directions
The discovery of this compound as a degradation product of a widely used class of drugs opens up several avenues for future research. Key areas for investigation include:
-
Pharmacological and Toxicological Screening: A comprehensive evaluation of the biological activity of this compound is crucial to understand its potential effects in vivo.
-
Mechanism of Formation: Elucidating the precise chemical mechanisms by which barbiturates degrade to form this amide could provide insights into improving the stability of these drugs.
-
Analytical Method Development: The development of sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices and pharmaceutical formulations is necessary for further studies.
Conclusion
This compound is a molecule of interest primarily due to its association with the degradation of barbiturates. While its independent biological role remains to be elucidated, this guide provides a comprehensive summary of its known properties and a detailed, plausible protocol for its chemical synthesis. This information serves as a valuable resource for researchers and drug development professionals who wish to explore the chemistry and potential biological significance of this compound further.
References
- 1. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Remarkable similarity of molecular packing in crystals of racemic and enantiopure 2-phenylpropionamide: Z’ = 4 structures, molecular disorder, and the formation of a partial solid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Ethyl-5-methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and stereochemistry of 2-Ethyl-5-methylhexanamide. The content delves into the structural features, potential stereoisomers, and established methodologies for their synthesis and separation. Furthermore, it addresses the critical importance of stereochemistry in determining the biological activity of chiral molecules, a key consideration in drug development.
Introduction to this compound
This compound is a chemical compound with the molecular formula C9H19NO. Its structure consists of a hexanamide backbone with an ethyl group at the second carbon (C2) and a methyl group at the fifth carbon (C5). The presence of a substituent at the C2 position introduces a chiral center, a fundamental aspect of its stereochemistry.
Isomers and Stereochemistry
The core of this compound's stereochemistry lies in the tetrahedral carbon at the C2 position, which is bonded to four different groups: a hydrogen atom, an ethyl group, a carbonyl group, and the rest of the alkyl chain. This arrangement makes the C2 carbon a chiral center, giving rise to two non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-Ethyl-5-methylhexanamide and (S)-2-Ethyl-5-methylhexanamide.
Caption: The two enantiomers of this compound.
Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological receptors and enzymes, can differ significantly. This disparity in biological activity is a crucial factor in the fields of pharmacology and drug development.[1][2][3]
Stereoselective Synthesis
The synthesis of a single enantiomer of a chiral compound is known as asymmetric or stereoselective synthesis. While a standard synthesis of this compound would result in a racemic mixture (a 50:50 mixture of both enantiomers), several strategies can be employed to produce a specific enantiomer. One of the most common methods involves the use of a chiral auxiliary.[4]
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a specific enantiomer of this compound, a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone, could be used.[4]
Caption: General workflow for stereoselective synthesis.
Experimental Protocol: Asymmetric Alkylation using a Chiral Auxiliary (General Approach)
This protocol outlines a plausible, generalized approach for the stereoselective synthesis of (R)- or (S)-2-Ethyl-5-methylhexanoic acid, a precursor to the target amide, using an Evans oxazolidinone auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or its enantiomer for the other product)
-
n-Butyllithium (n-BuLi)
-
5-methylhexanoyl chloride
-
Ethyl iodide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Standard organic solvents (THF, diethyl ether, etc.) and reagents for workup and purification.
Procedure:
-
Acylation of the Chiral Auxiliary: The chiral oxazolidinone is acylated with 5-methylhexanoyl chloride to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as n-BuLi, at low temperature (-78 °C) in an inert solvent like THF to generate the corresponding enolate.
-
Asymmetric Alkylation: Ethyl iodide is added to the enolate solution. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the alkylated product with high diastereoselectivity.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis, for example, using lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched 2-Ethyl-5-methylhexanoic acid.
-
Amidation: The resulting carboxylic acid can then be converted to this compound through standard amidation procedures (e.g., via the acid chloride or using coupling agents).
Separation of Enantiomers (Chiral Resolution)
When a racemic mixture is synthesized, the enantiomers must be separated to study their individual properties. This process is known as chiral resolution. The most powerful and widely used techniques for the separation of enantiomers in the pharmaceutical industry are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel®, Chiralpak®), are particularly effective for the resolution of a wide range of chiral compounds, including amides.
Caption: Principle of chiral chromatography separation.
Experimental Protocol: Chiral HPLC Separation (General Method)
This protocol provides a general methodology for the analytical-scale separation of the enantiomers of this compound using chiral HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Racemic this compound standard.
Procedure:
-
Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is prepared. The exact ratio is optimized to achieve the best separation.
-
Column Equilibration: The chiral column is equilibrated with the mobile phase until a stable baseline is achieved.
-
Sample Injection: A solution of the racemic this compound in the mobile phase is injected into the HPLC system.
-
Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the CSP.
-
Detection: The separated enantiomers are detected as they elute from the column, typically using a UV detector. The resulting chromatogram will show two distinct peaks, one for each enantiomer.
Table 1: Representative Chiral HPLC and SFC Separation Conditions for Amides
| Parameter | Chiral HPLC | Chiral SFC |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA) | Polysaccharide-based (e.g., Chiralcel® OJ-H) |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) | CO2/Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm |
Note: These are representative conditions and would require optimization for this compound.
Biological Significance of Stereochemistry
The three-dimensional structure of a molecule is paramount in its interaction with biological systems. Enzymes and receptors in the body are themselves chiral and will interact differently with the enantiomers of a chiral drug. This can lead to significant differences in their pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[3][5]
Conclusion
This compound is a chiral molecule existing as a pair of enantiomers due to the stereocenter at the C2 position. The synthesis of enantiomerically pure forms can be achieved through stereoselective methods, such as the use of chiral auxiliaries. Alternatively, racemic mixtures can be separated using chiral chromatography techniques like HPLC and SFC. Understanding and controlling the stereochemistry of this compound is of utmost importance for any potential therapeutic application, as the individual enantiomers are likely to exhibit different biological activities. This guide provides a foundational understanding and practical starting points for researchers and scientists working with this and similar chiral molecules.
References
- 1. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality and Biological Activity [ouci.dntb.gov.ua]
- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive literature review on 2-Ethyl-5-methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on 2-Ethyl-5-methylhexanamide. Due to the limited availability of published research on this specific compound, this document focuses on its fundamental chemical and physical properties derived from publicly accessible databases. A general, representative protocol for the synthesis of amides from carboxylic acids is also presented as a plausible route for its preparation. It is important to note that a thorough literature search did not yield any specific studies on the biological activity, pharmacological properties, or associated signaling pathways of this compound. Therefore, this guide serves as a foundational document summarizing the known characteristics of the molecule and identifying the significant gaps in the existing scientific literature.
Introduction
This compound is a chemical compound with the molecular formula C9H19NO[1]. It belongs to the class of organic compounds known as carboxamides, which are characterized by a carbonyl group bonded to a nitrogen atom. While the broader class of amides is of significant interest in medicinal chemistry and materials science, this compound itself is a sparsely documented molecule. Commercial availability is limited, with some suppliers offering it as a rare chemical without extensive analytical data. This guide aims to consolidate the available information and provide a framework for future research into this compound.
Chemical and Physical Properties
The primary source of information on the physicochemical properties of this compound comes from computational predictions available in chemical databases such as PubChem[1]. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C9H19NO | PubChem[1] |
| Molecular Weight | 157.25 g/mol | PubChem[1] |
| CAS Number | 102450-10-2 | PubChem[1] |
| SMILES | CCC(CCC(C)C)C(=O)N | PubChem[1] |
| InChIKey | MXZJHUFPDPEROD-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (LogP) | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis of this compound
A specific, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a common and general method for the synthesis of amides is the reaction of a carboxylic acid with an amine. In this case, this compound could theoretically be synthesized from 2-ethyl-5-methylhexanoic acid and ammonia or a suitable ammonia equivalent.
General Experimental Protocol: Amidation of a Carboxylic Acid
This protocol is a generalized procedure for the direct amidation of a carboxylic acid and has not been specifically optimized for this compound.
Materials:
-
2-ethyl-5-methylhexanoic acid
-
Ammonia solution (e.g., 7N in methanol) or ammonium chloride
-
A suitable coupling agent (e.g., HBTU, HATU, or a carbodiimide like DCC or EDC)
-
An organic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-5-methylhexanoic acid (1 equivalent) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Slowly add the ammonia solution or ammonium chloride (1.5-2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Diagram 1: General Workflow for Amide Synthesis
Caption: A generalized experimental workflow for the synthesis of an amide from a carboxylic acid.
Biological Activity and Signaling Pathways
A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, revealed no published studies on the biological activity, pharmacology, or mechanism of action of this compound. Consequently, there is no information available regarding any signaling pathways in which this compound may be involved. The absence of such data represents a significant knowledge gap and an opportunity for future research.
Future Research Directions
Given the lack of information on this compound, several avenues of research could be pursued:
-
Validated Synthesis and Characterization: Development and validation of a robust synthetic route for this compound, followed by full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, IR spectroscopy, and elemental analysis).
-
Biological Screening: A broad-based biological screening of the compound against various cell lines (e.g., cancer cell lines, neuronal cells) and enzymatic assays to identify any potential biological activity.
-
Pharmacokinetic and Toxicological Studies: If any significant biological activity is identified, in vitro and in vivo studies to determine the compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and to assess its toxicity would be necessary.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to establish structure-activity relationships, which could guide the development of more potent and selective compounds.
Conclusion
This compound is a chemical entity for which only basic, computationally-derived physicochemical properties are known. There is a complete absence of published literature regarding its synthesis, biological activity, and mechanism of action. This technical guide has summarized the available information and proposed a general synthetic strategy. The significant lack of data highlights the need for foundational research to explore the potential of this molecule in the fields of medicinal chemistry and drug development.
References
Toxicological Profile of 2-Ethyl-5-methylhexanamide: A Data Gap Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of publicly available toxicological data for 2-Ethyl-5-methylhexanamide (CAS No. 102450-10-2) reveals a significant lack of empirical data to construct a complete safety profile. Currently, there are no registered studies on its acute or chronic toxicity, genotoxicity, reproductive effects, or its potential for dermal and ocular irritation. This document outlines the available information and details the necessary toxicological endpoints that would be required to perform a thorough safety assessment, in line with internationally recognized guidelines.
Chemical and Physical Properties
While toxicological data is scarce, the basic chemical and physical properties of this compound have been computed and are available through public databases like PubChem.[1] A summary of these properties is presented in Table 1.
Table 1: Computed Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H19NO | PubChem[1] |
| Molecular Weight | 157.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 102450-10-2 | PubChem[1] |
| XLogP3-AA (LogP) | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Note: These properties are computationally derived and have not been experimentally verified in the available literature.
Toxicological Data: A Critical Gap
As of the date of this report, a thorough search of scientific literature and regulatory databases has not yielded any specific toxicological studies for this compound. To establish a comprehensive safety profile, a suite of standardized tests would be necessary. The following sections outline the typical experimental data required for a chemical substance of this nature, largely based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[2][3]
Acute Toxicity
There is no available data on the acute toxicity of this compound via oral, dermal, or inhalation routes. Such studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure and are used to calculate metrics like the LD50 (Lethal Dose, 50%).
Dermal and Ocular Irritation
No studies were found that assess the potential of this compound to cause skin or eye irritation or corrosion.
Genotoxicity
There is no information on the genotoxic potential of this compound. A standard battery of in vitro and in vivo tests would be required to assess its potential to induce gene mutations or chromosomal damage.
Repeated Dose Toxicity
Data on the effects of repeated or chronic exposure to this compound is not available. Sub-chronic (e.g., 28-day or 90-day studies) and chronic toxicity studies are essential for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Reproductive and Developmental Toxicity
The potential effects of this compound on fertility, reproduction, and embryonic development have not been evaluated.
General Workflow for Toxicological Safety Assessment
In the absence of specific data for this compound, a generalized workflow for the toxicological safety assessment of a chemical is presented below. This process illustrates the logical progression from initial characterization to a comprehensive risk assessment.
Conclusion and Recommendations
The current body of scientific and regulatory literature does not contain sufficient data to complete a safety and toxicological profile for this compound. For any application involving potential human exposure, it is strongly recommended that a full suite of toxicological studies, following established international guidelines such as those from the OECD, be conducted. The absence of data precludes the establishment of any safe exposure levels and highlights a critical knowledge gap for this compound. Researchers and developers should proceed with caution and consider commissioning the necessary studies to ensure safety and regulatory compliance.
References
A Technical Guide to the Synthesis of 2-Ethyl-5-methylhexanamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-Ethyl-5-methylhexanamide and its derivatives. The information presented herein is intended to equip researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge to produce these compounds. This document outlines various synthetic strategies, detailed experimental protocols, and relevant quantitative data, all while adhering to the principles of clarity and practical utility.
Introduction to this compound Synthesis
This compound is a chiral amide with potential applications in medicinal chemistry and materials science. The synthesis of this and related amide structures primarily involves the formation of an amide bond between the carboxylic acid, 2-ethyl-5-methylhexanoic acid, and an appropriate amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is a crucial step in achieving an efficient synthesis.
This guide explores three principal strategies for the synthesis of this compound derivatives:
-
Activation via Acyl Chlorides: A classic and reliable method involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
-
Activation via Acid Anhydrides: An alternative activation method that proceeds through an acid anhydride intermediate.
-
Direct Amidation using Coupling Reagents: Modern methods that facilitate the direct formation of the amide bond from the carboxylic acid and amine, often under mild conditions.
Synthetic Pathways and Methodologies
The following sections detail the experimental protocols for the synthesis of this compound, starting from its corresponding carboxylic acid, 2-Ethyl-5-methylhexanoic acid. While specific literature on the synthesis of this exact molecule is limited, the provided protocols are based on well-established and widely applicable methods for amide synthesis.
Synthesis of the Precursor: 2-Ethyl-5-methylhexanoic Acid
The starting material for all subsequent syntheses is 2-Ethyl-5-methylhexanoic acid. This branched-chain carboxylic acid can be synthesized through various organic chemistry methods, such as the malonic ester synthesis starting from isobutyl bromide and diethyl malonate, followed by alkylation with ethyl bromide. For the purposes of this guide, we will assume the availability of 2-Ethyl-5-methylhexanoic acid.
Pathway 1: Synthesis via Acyl Chloride
This two-step method is a robust and high-yielding approach to amide synthesis. The carboxylic acid is first converted to the highly reactive acyl chloride, which then readily reacts with an amine to form the desired amide.
Experimental Protocol:
Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Ethyl-5-methylhexanoic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-Ethyl-5-methylhexanoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound derivative
-
Dissolve the amine (e.g., ammonia for the primary amide, or a primary/secondary amine for N-substituted derivatives, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether in a flask cooled in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq), to the amine solution.
-
Slowly add the crude 2-Ethyl-5-methylhexanoyl chloride (1.0 eq) to the cooled amine solution with vigorous stirring. A violent reaction may occur, producing a white smoke of ammonium chloride.[1]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Pathway 2: Synthesis via Acid Anhydride
This method involves the formation of a mixed or symmetric anhydride, which then reacts with the amine. The reactions of acid anhydrides are similar to those of acyl chlorides but produce a molecule of carboxylic acid as a byproduct instead of HCl.[1]
Experimental Protocol:
-
In a round-bottom flask, mix 2-Ethyl-5-methylhexanoic acid (1.0 eq) with an excess of a dehydrating agent like acetic anhydride.
-
Heat the mixture, typically under reflux, to form the anhydride.
-
After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct by distillation.
-
To the resulting crude anhydride, add a concentrated solution of the desired amine (e.g., aqueous ammonia for the primary amide, 2.0 eq) at a low temperature (e.g., 0 °C).
-
The reaction is often vigorous. Stir the mixture until the reaction is complete.
-
The amide product can then be isolated and purified using similar extraction and chromatography techniques as described for the acyl chloride method.
Pathway 3: Direct Amidation with Coupling Reagents
Modern synthetic chemistry often employs coupling reagents to facilitate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid in situ.
2.4.1. Using Dicyclohexylcarbodiimide (DCC)
DCC is a widely used coupling reagent that activates the carboxylic acid to form a good leaving group, which is then displaced by the amine.[2]
Experimental Protocol:
-
Dissolve 2-Ethyl-5-methylhexanoic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours to overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the filtrate with dilute acid and base as described previously.
-
Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
2.4.2. Using B(OCH₂CF₃)₃
Tris(2,2,2-trifluoroethyl) borate is an effective reagent for the direct amidation of a variety of carboxylic acids and amines.[3][4]
Experimental Protocol:
-
In a reaction vessel, dissolve 2-Ethyl-5-methylhexanoic acid (1.0 eq) and the amine (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.5 M.
-
Add B(OCH₂CF₃)₃ (2.0 eq) to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C or 100 °C in a sealed tube) for 5-24 hours.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The product can be purified by column chromatography or an aqueous workup procedure.
2.4.3. Using Phosphonitrilic Chloride (PNT)
Phosphonitrilic chloride trimer (PNT) can be used as an efficient activating agent for the amidation of carboxylic acids under mild conditions.[5]
Experimental Protocol:
-
Dissolve PNT (0.25 mmol) in dichloromethane (10 ml).
-
Add N-methyl morpholine (NMM, 1.5 mmol) with constant stirring at 0-5 °C.
-
After 30 minutes, add 2-Ethyl-5-methylhexanoic acid (1.5 mmol) and continue stirring.
-
Once the carboxylic acid is consumed (monitored by TLC), add the amine (1.4 mmol) and continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with 5% NaHCO₃, 2N HCl, and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product, which can be further purified by column chromatography.[5]
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the different synthetic methods. The data for specific this compound derivatives is not widely available; therefore, the yields are estimates based on general procedures for amide synthesis.
| Method | Activating Agent/Reagent | Solvent | Temperature | Typical Reaction Time | General Yield Range |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | DCM, Ether | 0 °C to RT | 2-4 hours | 70-95% |
| Acid Anhydride | Acetic Anhydride | Neat or High-Boiling Solvent | Reflux | 4-8 hours | 50-80% |
| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | DCM, THF | 0 °C to RT | 4-16 hours | 60-90% |
| Borate Ester | B(OCH₂CF₃)₃ | Acetonitrile | 80-100 °C | 5-24 hours | 75-95% |
| PNT Activation | Phosphonitrilic Chloride (PNT) | Dichloromethane | 0 °C to RT | 2-3 hours | 80-95%[5] |
Conclusion
The synthesis of this compound and its derivatives can be effectively achieved through several established synthetic routes. The choice of method will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product. The acyl chloride method is a classic and high-yielding approach, while direct amidation with modern coupling reagents offers milder reaction conditions and often simpler workup procedures. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of these target molecules in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve the best results for specific derivatives.
References
CAS Number and chemical identifiers for 2-Ethyl-5-methylhexanamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical information for 2-Ethyl-5-methylhexanamide. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols, specific biological activity data, and associated signaling pathways for this compound are not publicly available at this time. The information presented herein is based on computed data and general chemical knowledge.
Core Chemical Identifiers
A clear identification of a chemical compound is fundamental for all research and development activities. The following table summarizes the key identifiers for this compound.[1]
| Identifier | Value |
| CAS Number | 102450-10-2 |
| IUPAC Name | This compound |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| InChI | InChI=1S/C9H19NO/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H2,10,11) |
| InChIKey | MXZJHUFPDPEROD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCC(C)C)C(=O)N |
| PubChem CID | 59353 |
Computed Physicochemical Properties
The following table presents computed physicochemical properties for this compound. These values are predicted by computational models and have not been experimentally verified.[1]
| Property | Value |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
| Exact Mass | 157.146664230 |
| Monoisotopic Mass | 157.146664230 |
| Topological Polar Surface Area | 43.1 Ų |
| Heavy Atom Count | 11 |
| Complexity | 121 |
Synthesis and Experimental Protocols
Currently, there are no specific, publicly available, detailed experimental protocols for the synthesis of this compound. General methods for the synthesis of aliphatic amides, such as the amidation of a corresponding carboxylic acid (2-Ethyl-5-methylhexanoic acid) or the hydrolysis of a nitrile, could theoretically be employed. However, without experimental validation, optimal reaction conditions, and purification methods remain undetermined.
A general workflow for a potential synthesis via amidation of the corresponding carboxylic acid is outlined below.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is no specific information in the public domain regarding the biological activity or potential signaling pathway interactions of this compound. Aliphatic amides as a broad class of compounds exhibit a wide range of biological activities. For instance, some fatty acid amides act as signaling molecules, interacting with cannabinoid receptors or having sleep-inducing effects. However, it is not possible to extrapolate these general activities to this compound without specific experimental data.
The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow the workflow illustrated below.
Caption: A standard workflow for determining the biological activity of a compound.
Conclusion
This compound is a defined chemical entity with established identifiers and computed properties. However, a significant gap exists in the scientific literature regarding its synthesis, experimental validation of its properties, and its biological effects. Further research is required to elucidate these aspects. The information provided in this guide is intended to serve as a foundational reference for researchers and professionals interested in this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Ethyl-5-methylhexanamide
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Ethyl-5-methylhexanamide in research and drug development settings. The following methods are presented as robust and reliable approaches for the determination of this compound in relevant matrices.
Introduction
This compound is a chemical compound with potential applications in various fields. Accurate and precise quantification is crucial for its development and quality control. This document outlines two primary analytical methods for its quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are selected for their high sensitivity, selectivity, and broad applicability.
Method 1: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for the analysis of this compound in complex matrices such as plasma, serum, or formulation buffers, offering high sensitivity and specificity.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
| Parameter | Condition |
| UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas | 800 L/Hr (Nitrogen) |
| Cone Gas Flow | 50 L/Hr (Nitrogen) |
| Collision Gas | Argon |
3. Multiple Reaction Monitoring (MRM) Parameters
The following MRM transitions are proposed for this compound (Molecular Weight: 157.26 g/mol ). These would require optimization with the pure compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 158.2 | 115.1 | 20 | 15 |
| This compound | 158.2 | 72.1 | 20 | 25 |
| Internal Standard (IS) | To be determined | To be determined | To be determined | To be determined |
Data Presentation: Representative Performance Characteristics
The following table summarizes the expected performance characteristics of the UPLC-MS/MS method.
| Parameter | Expected Performance |
| Linearity (Correlation Coeff.) | r² > 0.995 |
| Linear Range | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Visualization: UPLC-MS/MS Workflow
Caption: UPLC-MS/MS analytical workflow for this compound.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in less complex matrices or for volatile and semi-volatile compound screening. Derivatization may be required to improve chromatographic performance and sensitivity, though direct analysis is often possible for amides.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of the sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate) containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Source: Electron Ionization (EI)
| Parameter | Condition |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Selected Ion Monitoring (SIM) Parameters
The following ions are proposed based on the likely fragmentation pattern of this compound. These would need to be confirmed with a standard.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 115 | 72 | 57 |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Data Presentation: Representative Performance Characteristics
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Performance |
| Linearity (Correlation Coeff.) | r² > 0.99 |
| Linear Range | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
Visualization: GC-MS Workflowdot
Application Note: Detection of 2-Ethyl-5-methylhexanamide by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyl-5-methylhexanamide is a chemical compound with the molecular formula C9H19NO.[1] As an amide, its detection and quantification are crucial in various fields, including pharmaceutical development, environmental analysis, and industrial quality control. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of such semi-volatile compounds.[2] This application note provides a detailed protocol for the detection of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle
This method utilizes gas chromatography (GC) to separate this compound from the sample matrix. The separated compound is then introduced into a mass spectrometer (MS) for detection and quantification.[3] The mass spectrometer bombards the analyte with electrons, causing it to fragment in a reproducible manner. These fragments are then detected, and the resulting mass spectrum serves as a chemical fingerprint for identification. Quantification can be achieved by monitoring specific characteristic ions.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Dichloromethane, Methanol, Hexane (GC-MS grade)[4]
-
Reference Standard: this compound (purity ≥95%)
-
Internal Standard (IS): (Optional, but recommended for accurate quantification) e.g., a structurally similar amide not present in the sample.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.[4]
-
Syringes: For sample and standard preparation.
-
Solid Phase Extraction (SPE) Cartridges: (Optional, for sample cleanup) e.g., C18 or silica-based cartridges.[5]
2. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): If using an internal standard, prepare a stock solution in a similar manner. A constant concentration of the IS should be added to all standards and samples.
3. Sample Preparation
The choice of sample preparation method will depend on the sample matrix. Below are two general protocols.
Protocol 3.1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as plasma, urine, or water.
-
To 1 mL of the liquid sample in a glass tube, add 1 mL of a suitable extraction solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).[6]
-
If an internal standard is used, add the appropriate volume of the IS working solution.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase solvent (e.g., methanol) for GC-MS analysis.[7]
Protocol 3.2: Solid-Phase Extraction (SPE)
This protocol is recommended for complex matrices requiring more extensive cleanup.[5]
-
Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with 3 mL of a strong solvent (e.g., methanol or dichloromethane).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
4. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[5][6] |
| Injection Volume | 1 µL[8] |
| Injector Temperature | 250 °C[8] |
| Injection Mode | Splitless[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[9] |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.[8][9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[8] |
| Ionization Energy | 70 eV[8] |
| Ion Source Temperature | 230 °C[8] |
| Transfer Line Temperature | 280 °C[9] |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3-5 min[8] |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Note that the retention time and characteristic ions are predictive and require experimental verification.
| Parameter | Value | Notes |
| Molecular Formula | C9H19NO[1] | |
| Molecular Weight | 157.26 g/mol [10] | |
| Predicted Retention Time | 8 - 12 min | Dependent on the specific GC conditions. |
| Predicted Characteristic Ions (m/z) | 157 (Molecular Ion), 114, 86, 72, 57 | Based on typical fragmentation patterns of amides. The most abundant and unique ions should be selected for SIM mode. |
| Limit of Detection (LOD) | To be determined experimentally | Expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | To be determined experimentally | Expected to be in the low to mid ng/mL range. |
| Linearity (R²) | > 0.99 | For the calibration curve. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow of analyte detection and identification in GC-MS.
References
- 1. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 9. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
Application Note: HPLC Analysis of 2-Ethyl-5-methylhexanamide in Formulations
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethyl-5-methylhexanamide in various formulations. The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for quality control and stability testing of formulations containing this compound.
Introduction
This compound is a branched-chain amide with potential applications in various industries, including pharmaceuticals and specialty chemicals. Accurate and precise quantification of this active ingredient in its final formulation is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Experimental Protocol
3.1. Instrumentation and Apparatus
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Analytical balance (4-decimal places)
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
3.2. Reagents and Chemicals
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (AR grade)
-
This compound reference standard (>99% purity)
-
Placebo formulation (if available)
3.3. Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 60% B to 90% B over 10 min, hold at 90% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
3.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile, 40% Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.
-
Transfer the weighed portion to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines. The following table summarizes hypothetical but expected performance data for key validation parameters.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | No interference from placebo or degradation products |
Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Ethyl-5-methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Ethyl-5-methylhexanamide. The synthesis is presented as a two-step process commencing with the synthesis of the precursor, 2-Ethyl-5-methylhexanoic acid, followed by its conversion to the target amide. This protocol is designed to be a valuable resource for professionals in organic synthesis and drug development, offering a clear and reproducible methodology.
Introduction
Amide functionalities are prevalent in a vast array of pharmaceuticals and biologically active compounds. The synthesis of novel amides is therefore of significant interest in medicinal chemistry and drug discovery. This compound is a unique aliphatic amide with potential applications as a scaffold or intermediate in the development of new chemical entities. This protocol details a practical and efficient laboratory-scale synthesis of this compound.
The overall synthetic strategy involves two key transformations:
-
Synthesis of 2-Ethyl-5-methylhexanoic Acid: This is achieved via a malonic ester synthesis, a classic and reliable method for the formation of substituted carboxylic acids.
-
Amidation of 2-Ethyl-5-methylhexanoic Acid: The carboxylic acid is converted to the corresponding amide through direct reaction with ammonia, a fundamental transformation in organic chemistry.[1][2]
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-5-methylhexanoic Acid
This procedure is adapted from standard malonic ester synthesis protocols.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
1-Bromo-3-methylbutane
-
Ethyl bromide (EtBr)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkylation (Part 1): In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After the addition is complete, add 1-bromo-3-methylbutane (1.0 eq) dropwise and heat the mixture to reflux for 2-3 hours.
-
Alkylation (Part 2): Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide. Once dissolved, add ethyl bromide (1.0 eq) dropwise and heat the mixture to reflux for another 2-3 hours.
-
Work-up and Extraction: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-ethyl-2-(3-methylbutyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude diester, add an excess of concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours until the evolution of CO2 ceases.
-
Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude 2-Ethyl-5-methylhexanoic acid can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol describes the direct amidation of the carboxylic acid.[1]
Materials:
-
2-Ethyl-5-methylhexanoic acid
-
Ammonium carbonate ((NH4)2CO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ammonium Salt Formation: To an excess of 2-Ethyl-5-methylhexanoic acid, slowly add solid ammonium carbonate until the cessation of gas evolution.[1] This forms the ammonium salt of the carboxylic acid.
-
Dehydration: Heat the resulting ammonium salt under reflux for approximately 30 minutes to dehydrate it to the amide.[1]
-
Work-up and Purification: After cooling, dissolve the residue in dichloromethane and wash with water to remove any unreacted ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Diethyl malonate | C7H12O4 | 160.17 | 199.3 |
| 1-Bromo-3-methylbutane | C5H11Br | 151.04 | 120-121 |
| Ethyl bromide | C2H5Br | 108.97 | 38.4 |
| 2-Ethyl-5-methylhexanoic acid[3] | C9H18O2 | 158.24 | - |
| This compound[4] | C9H19NO | 157.25 | - |
Table 2: Expected Yields and Purity
| Step | Product | Theoretical Yield (from 10g starting malonic ester) | Expected Purity (after purification) |
| 1 | 2-Ethyl-5-methylhexanoic acid | ~9.9 g | >95% |
| 2 | This compound | ~9.8 g | >98% |
Note: Actual yields may vary depending on experimental conditions and scale.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Ethyl-5-methylhexanamide as a Potential Plasticizer in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily for plastics. These substances are crucial in polymer chemistry for modifying the physical properties of polymers to enhance flexibility, durability, and workability. While phthalates have historically dominated the plasticizer market, there is a growing demand for alternative, potentially safer and more specialized plasticizers. Amide-containing compounds have emerged as a promising class of plasticizers due to their ability to form hydrogen bonds with polymer chains, which can lead to improved compatibility and performance.[1] This document provides detailed application notes and protocols for the evaluation of 2-Ethyl-5-methylhexanamide, a branched aliphatic amide, as a potential plasticizer, particularly for polar polymers such as polyvinyl chloride (PVC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential interactions within a polymer matrix and for predicting its performance as a plasticizer.
| Property | Value | Reference |
| Molecular Formula | C9H19NO | [2] |
| Molecular Weight | 157.25 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 102450-10-2 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 5 | [2] |
Hypothetical Performance Data in PVC
The following tables summarize the expected, hypothetical performance data of this compound as a plasticizer in a standard PVC formulation. This data is extrapolated from the known effects of similar branched aliphatic amides and serves as a guideline for experimental design.
Table 2: Thermal Properties of PVC Plasticized with this compound
| Plasticizer Concentration (phr) | Glass Transition Temperature (Tg, °C) |
| 0 (Neat PVC) | 85 |
| 20 | 40 |
| 40 | 15 |
| 60 | -5 |
| phr: parts per hundred parts of resin |
Table 3: Mechanical Properties of PVC Plasticized with this compound
| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Neat PVC) | 50 | 5 |
| 20 | 35 | 150 |
| 40 | 25 | 300 |
| 60 | 15 | 450 |
Experimental Protocols
Detailed methodologies for the evaluation of this compound as a plasticizer are provided below. These protocols are based on established ASTM standards for testing plasticizer efficiency.[3]
Protocol 1: Preparation of Plasticized PVC Samples
Objective: To prepare homogenous PVC films with varying concentrations of this compound.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Glass petri dishes
Procedure:
-
In a well-ventilated fume hood, prepare separate solutions of PVC resin in THF (e.g., 10% w/v).
-
Calculate the required amounts of this compound and thermal stabilizer to achieve the desired phr concentrations (e.g., 20, 40, 60 phr).
-
Add the calculated amounts of the plasticizer and stabilizer to the PVC/THF solution and stir until a homogenous mixture is obtained.
-
Pour the resulting solutions into clean, level glass petri dishes.
-
Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.
-
To ensure complete solvent removal, place the resulting films in a vacuum oven at 50°C for 24 hours.
-
Carefully peel the films from the petri dishes and store them in a desiccator prior to testing.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the glass transition temperature (Tg) of PVC.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Cut small disc-shaped samples (5-10 mg) from the prepared PVC films.
-
Hermetically seal the samples in aluminum DSC pans. An empty sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the samples from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the samples back to -50°C at a rate of 10°C/min.
-
Perform a second heating scan from -50°C to 120°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the heat flow curve of the second heating scan.
Protocol 3: Mechanical Properties Testing (Tensile Strength and Elongation at Break)
Objective: To evaluate the effect of this compound on the mechanical properties of PVC. This protocol is based on the ASTM D2284 standard.[3]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die cutter (ASTM D638 Type V)
-
Micrometer for thickness measurement
Procedure:
-
Condition the prepared PVC films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.
-
Use the dumbbell-shaped die to cut at least five test specimens from each film.
-
Measure the thickness and width of the narrow section of each specimen at three different points and calculate the average cross-sectional area.
-
Set the initial grip separation on the UTM.
-
Mount a specimen in the grips of the UTM, ensuring it is aligned vertically and not under any pre-load.
-
Set the crosshead speed (rate of grip separation), for example, at 50 mm/min.
-
Start the test and record the force and elongation data until the specimen breaks.
-
From the resulting stress-strain curve, calculate the tensile strength (maximum stress before failure) and the elongation at break (the percentage increase in length at the point of fracture).
Visualizations
Mechanism of Plasticization
The primary mechanism by which this compound is expected to plasticize a polar polymer like PVC is through the disruption of polymer chain-to-chain interactions and the formation of new interactions between the polymer and the plasticizer. The amide group of the plasticizer can form hydrogen bonds with the polymer, while the aliphatic chains increase the free volume between polymer chains.
Caption: Proposed mechanism of PVC plasticization by this compound.
Experimental Workflow
The logical flow of experiments to evaluate a novel plasticizer is crucial for systematic data collection and analysis.
Caption: Experimental workflow for evaluating plasticizer performance.
References
Application Notes and Protocols for Controlled-Release Formulations of 2-Ethyl-5-methylhexanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyl-5-methylhexanamide is a molecule with potential therapeutic applications that may benefit from a controlled-release formulation to optimize its pharmacokinetic profile, improve patient compliance, and reduce potential side effects. The development of a controlled-release system can provide a sustained plasma concentration of the active pharmaceutical ingredient (API), leading to a prolonged therapeutic effect. This document provides detailed application notes and experimental protocols for the development of controlled-release formulations of this compound, focusing on two common and effective technologies: polymer matrix tablets and microencapsulation.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for designing a robust controlled-release formulation. The available data, including computed and predicted values, are summarized below. It is important to note that experimental validation of these properties is a critical first step in any formulation development program.
| Property | Value | Source |
| Molecular Formula | C9H19NO | PubChem[1][2] |
| Molecular Weight | 157.25 g/mol | PubChem[1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.2 | PubChem (Computed)[1][2] |
| pKa | 14.78 ± 0.70 | ChemicalBook (Predicted)[3] |
| Boiling Point | 369.5 ± 11.0 °C | ChemicalBook (Predicted)[3] |
| Density | 0.979 ± 0.06 g/cm³ | ChemicalBook (Predicted)[3] |
| Aqueous Solubility | Not Experimentally Determined (Assumed to be low based on LogP) | N/A |
| Melting Point | Not Experimentally Determined | N/A |
Note: The LogP value suggests that this compound is a lipophilic compound, which can present challenges for dissolution and bioavailability.[4] Controlled-release formulations can be particularly beneficial for such molecules.
Formulation Strategies for Controlled Release
Given the lipophilic nature of this compound, two primary strategies for achieving controlled release are proposed:
-
Polymer Matrix Tablets: This approach involves the homogeneous dispersion of the API within a polymer matrix.[5][6][7][8] The release of the drug is controlled by diffusion through the polymer matrix and/or erosion of the matrix itself.[9][10] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used to form a gel layer upon contact with aqueous fluids, which modulates drug release.[7]
-
Microencapsulation: This technique involves enclosing small droplets or particles of the API within a polymeric shell.[1][11][12][13][14] The release rate can be tailored by modifying the polymer type, coating thickness, and porosity of the microcapsules.[11][13] This method is particularly suitable for protecting the API and providing a consistent and predictable release profile.
Experimental Protocols
The following sections provide detailed protocols for the development and evaluation of controlled-release formulations of this compound.
Protocol 1: Development of Hydrophilic Matrix Tablets
This protocol outlines the steps for formulating and evaluating controlled-release matrix tablets using HPMC as the rate-controlling polymer.
4.1.1. Materials and Equipment:
-
This compound (API)
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
Microcrystalline Cellulose (MCC PH 101)
-
Magnesium Stearate
-
Colloidal Silicon Dioxide
-
Tablet Press
-
Hardness Tester
-
Friability Tester
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer or HPLC system
4.1.2. Formulation Development Workflow:
Caption: Workflow for the development of matrix tablets.
4.1.3. Tablet Preparation (Direct Compression):
-
Accurately weigh this compound, HPMC K100M, and Microcrystalline Cellulose.
-
Sieve all powders through a #60 mesh sieve.
-
Mix the API and polymers in a blender for 15 minutes to ensure uniform distribution.
-
Add Magnesium Stearate and Colloidal Silicon Dioxide (sieved through #80 mesh) to the blend and mix for an additional 5 minutes.
-
Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
4.1.4. Tablet Evaluation:
-
Hardness: Measure the crushing strength of at least 10 tablets using a calibrated hardness tester.
-
Friability: Determine the weight loss of 20 tablets in a friabilator for 4 minutes at 25 rpm. The weight loss should be less than 1%.
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and the percentage deviation.
-
Drug Content: Assay a representative sample of powdered tablets to determine the amount of this compound using a validated analytical method (HPLC or UV-Vis).
4.1.5. In Vitro Dissolution Testing:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate buffer (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.
-
Analysis: Analyze the samples for drug content using a validated analytical method.
Protocol 2: Development of Microcapsules
This protocol describes the preparation and evaluation of this compound loaded microcapsules using an oil-in-water (o/w) solvent evaporation technique.
4.2.1. Materials and Equipment:
-
This compound (API)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM)
-
Homogenizer
-
Magnetic Stirrer
-
Lyophilizer (Freeze Dryer)
-
Scanning Electron Microscope (SEM)
-
Particle Size Analyzer
4.2.2. Microencapsulation Workflow:
Caption: Workflow for microencapsulation by solvent evaporation.
4.2.3. Microcapsule Preparation:
-
Dissolve a specific amount of this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of Polyvinyl Alcohol (PVA) to act as the surfactant.
-
Add the organic phase to the aqueous phase while homogenizing at a high speed to form an oil-in-water (o/w) emulsion.
-
Continuously stir the emulsion at room temperature to allow the dichloromethane to evaporate, leading to the formation of solid microcapsules.
-
Collect the microcapsules by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize to obtain a dry powder.
4.2.4. Microcapsule Characterization:
-
Particle Size and Morphology: Analyze the size distribution using a particle size analyzer and visualize the surface morphology using a Scanning Electron Microscope (SEM).
-
Encapsulation Efficiency: Determine the actual drug loading by dissolving a known amount of microcapsules in a suitable solvent and quantifying the drug content using a validated analytical method. The encapsulation efficiency is calculated as: (Actual Drug Loading / Theoretical Drug Loading) x 100%
4.2.5. In Vitro Release Study:
-
Disperse a known quantity of microcapsules in a release medium (e.g., phosphate buffer, pH 7.4) in a shaker incubator at 37 °C.
-
At predetermined time intervals, withdraw samples, centrifuge to separate the microcapsules, and analyze the supernatant for the released drug.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
Stability Testing
Stability studies are essential to ensure that the quality, safety, and efficacy of the controlled-release formulation are maintained throughout its shelf life. The studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[15][16]
5.1. Stability Protocol:
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Parameters to be Tested:
-
Appearance
-
Hardness and Friability (for tablets)
-
Drug Content
-
In Vitro Dissolution Profile
-
Related Substances (Degradation Products)
-
Data Presentation
All quantitative data from the formulation development and evaluation studies should be summarized in clearly structured tables for easy comparison of different formulations.
Table 1: Physicochemical Characterization of Matrix Tablets
| Formulation Code | Hardness (N) | Friability (%) | Weight Variation (%) | Drug Content (%) |
| F1 | ||||
| F2 | ||||
| F3 |
Table 2: In Vitro Drug Release from Matrix Tablets
| Time (hours) | Formulation F1 (% Released) | Formulation F2 (% Released) | Formulation F3 (% Released) |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 3: Characterization of Microcapsule Formulations
| Formulation Code | Particle Size (µm) | Encapsulation Efficiency (%) | Drug Loading (%) |
| M1 | |||
| M2 | |||
| M3 |
Table 4: In Vitro Drug Release from Microcapsules
| Time (hours) | Formulation M1 (% Released) | Formulation M2 (% Released) | Formulation M3 (% Released) |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Conclusion
The development of a controlled-release formulation for this compound is a feasible approach to enhance its therapeutic potential. The protocols provided for matrix tablets and microencapsulation offer a systematic framework for formulation development, characterization, and evaluation. Successful implementation of these protocols, coupled with rigorous stability testing, will be critical in advancing a viable controlled-release product for further preclinical and clinical investigation.
References
- 1. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-N-(2-methylphenyl)hexanamide CAS#: 349120-48-5 [m.chemicalbook.com]
- 4. symmetric.events [symmetric.events]
- 5. Formulation and Development of Matrix tablet In Drug Delivery System | PPTX [slideshare.net]
- 6. ijmbs.info [ijmbs.info]
- 7. asianjpr.com [asianjpr.com]
- 8. colorcon.com [colorcon.com]
- 9. jocpr.com [jocpr.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Microencapsulation | Controlled Drug Delivery | Oakwood Labs [oakwoodlabs.com]
- 12. web.usm.my [web.usm.my]
- 13. pharmiweb.com [pharmiweb.com]
- 14. bio-conferences.org [bio-conferences.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for Quality Control of 2-Ethyl-5-methylhexanamide
Introduction
2-Ethyl-5-methylhexanamide is an amide compound with potential applications in various research and development sectors.[1] Ensuring the quality and purity of this compound is critical for its intended use, necessitating a robust quality control (QC) framework. These application notes provide a comprehensive overview of the key quality control parameters, analytical methodologies, and detailed experimental protocols for the production of this compound. The protocols are designed for researchers, scientists, and drug development professionals to ensure the consistency, purity, and safety of the final product.
Quality Control Parameters
The quality of this compound is assessed through a series of physical, chemical, and performance-based tests. The following tables summarize the key QC parameters and their acceptable limits.
Table 1: Physicochemical Properties
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C9H19NO | Elemental Analysis |
| Molecular Weight | 157.25 g/mol [1] | Mass Spectrometry |
| Melting Point | To be determined | Melting Point Apparatus |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol) | Solubility Test |
Table 2: Purity and Impurity Profile
| Parameter | Acceptance Criteria | Analytical Method |
| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Individual Impurity | ≤ 0.5% | GC or HPLC |
| Total Impurities | ≤ 1.0% | GC or HPLC |
| Residual Solvents | As per ICH Q3C guidelines | Headspace GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Table 3: Identification Tests
| Test | Method | Expected Result |
| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR) | The spectrum should exhibit characteristic amide bond absorptions (C=O stretch around 1640-1690 cm⁻¹, N-H stretch around 3200-3400 cm⁻¹).[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR | The spectra should be consistent with the chemical structure of this compound. |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI) or Electron Impact (EI) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
1. Purity Determination by Gas Chromatography (GC)
This method is used to determine the purity of this compound and to quantify any related impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol).
-
Procedure:
-
Inject the blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solution of this compound to determine the retention time.
-
Inject the sample solution.
-
Calculate the purity by the area normalization method.
-
2. Identification by Infrared (IR) Spectroscopy
This protocol provides a qualitative identification of the amide functional group.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Procedure:
-
Record the background spectrum of the clean ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Identify the characteristic peaks for the amide functional group.
-
3. Water Content by Karl Fischer Titration
This method is used to determine the water content in the sample.
-
Instrumentation: Karl Fischer titrator (coulometric or volumetric).
-
Reagent: Karl Fischer reagent.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Introduce the sample into the titration vessel containing the Karl Fischer reagent.
-
The titration will proceed automatically until all the water is consumed.
-
The instrument will calculate the percentage of water in the sample.
-
4. Amide Purity Estimation by Acid-Base Titration
This method provides an estimation of amide purity through hydrolysis followed by titration.[3]
-
Principle: The amide is hydrolyzed with a known excess of a strong base (e.g., NaOH). The unreacted base is then back-titrated with a standardized acid (e.g., HCl).
-
Reagents:
-
Standardized 1 M Sodium Hydroxide (NaOH) solution.
-
Standardized 0.5 M Hydrochloric Acid (HCl) solution.
-
Phenolphthalein indicator.
-
-
Procedure:
-
Accurately weigh about 0.5 g of the this compound sample into a round-bottom flask.
-
Add 25.0 mL of 1 M NaOH solution.
-
Attach a reflux condenser and heat the mixture to boiling for 30-60 minutes to ensure complete hydrolysis.
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess NaOH with 0.5 M HCl until the pink color disappears.
-
Perform a blank titration with 25.0 mL of 1 M NaOH solution without the sample.
-
-
Calculation:
-
Moles of NaOH initially added = Molarity of NaOH x Volume of NaOH.
-
Moles of unreacted NaOH = Molarity of HCl x Volume of HCl used in sample titration.
-
Moles of NaOH reacted with amide = (Moles of NaOH in blank) - (Moles of unreacted NaOH in sample).
-
Since the stoichiometry of hydrolysis is 1:1, moles of amide = moles of reacted NaOH.
-
Purity (%) = (Mass of amide calculated / Mass of sample taken) x 100.
-
Visualizations
Synthesis and Potential Impurities
The synthesis of this compound can be achieved through the reaction of 2-ethyl-5-methylhexanoyl chloride with ammonia. Potential impurities can arise from starting materials or side reactions.
Caption: Proposed synthesis pathway for this compound and potential impurities.
Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for this compound production.
Caption: General quality control workflow for chemical production.
References
Application Notes and Protocols for the Extraction of 2-Ethyl-5-methylhexanamide from Environmental Samples
Introduction
2-Ethyl-5-methylhexanamide is a chemical compound that may be of interest in environmental monitoring due to its potential presence as a breakdown product of industrial chemicals or as a contaminant itself. Accurate and sensitive detection of this compound in environmental matrices such as water and soil is crucial for assessing its environmental fate and potential impact. This document provides detailed application notes and protocols for the extraction of this compound from environmental samples, intended for researchers, scientists, and professionals in drug development and environmental analysis. The following sections outline various extraction techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Ultrasound-Assisted Extraction (UAE), followed by analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are important for selecting appropriate extraction and analytical methods.
| Property | Value | Source |
| Molecular Formula | C9H19NO | [1] |
| Molecular Weight | 157.25 g/mol | [1] |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Table 1: Physicochemical Properties of this compound.
Extraction Techniques
The choice of extraction technique depends on the sample matrix (water or soil), the required detection limits, and the available equipment. This section details three common and effective extraction methods.
Liquid-Liquid Extraction (LLE) for Water Samples
Liquid-liquid extraction is a conventional method for isolating organic compounds from aqueous samples by partitioning them into an immiscible organic solvent.
Protocol:
-
Sample Preparation:
-
Collect 500 mL of the water sample in a clean glass bottle.
-
If necessary, adjust the pH of the sample to neutral or slightly alkaline to ensure the amide is in its neutral form.
-
Add a salt, such as sodium chloride (e.g., 30 g/L), to the water sample to increase the ionic strength and enhance the partitioning of the analyte into the organic phase (salting-out effect).[2][3]
-
-
Extraction:
-
Transfer the water sample to a 1 L separatory funnel.
-
Add 50 mL of a suitable organic solvent, such as dichloromethane or a mixture of hexane and ethyl acetate.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate. The organic layer will typically be the bottom layer when using dichloromethane.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction twice more with fresh 50 mL portions of the organic solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by GC-MS.
-
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a more modern and often more efficient technique that uses a solid sorbent to retain the analyte of interest from a liquid sample.[4][5] This method reduces solvent consumption compared to LLE.[6]
Protocol:
-
Cartridge Selection and Conditioning:
-
Select an appropriate SPE cartridge. A reverse-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB is recommended for compounds with moderate polarity like this compound.[4][7]
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the water sample (up to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 5-10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile, through it.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Ultrasound-Assisted Extraction (UAE) for Soil and Sediment Samples
Ultrasound-assisted extraction is an efficient method for extracting organic compounds from solid matrices like soil and sediment.[8] The use of ultrasonic waves enhances the solvent penetration into the sample matrix, leading to faster and more complete extraction.[9][10]
Protocol:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh 10 g of the homogenized sample into a glass beaker.
-
-
Extraction:
-
Add 20 mL of a suitable extraction solvent, such as a mixture of acetone and hexane (1:1, v/v).
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes.
-
Alternatively, use an ultrasonic probe immersed in the sample slurry.
-
-
Separation and Cleanup:
-
After sonication, decant the solvent into a clean flask.
-
Repeat the extraction process twice with fresh solvent.
-
Combine the extracts and centrifuge or filter to remove particulate matter.
-
The extract may be further cleaned up using SPE if necessary to remove interfering matrix components.
-
-
Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
The sample is now ready for GC-MS analysis.
-
Quantitative Data Summary
| Extraction Technique | Sample Matrix | Typical Recovery (%) | Typical RSD (%) |
| Liquid-Liquid Extraction | Water | 80-110 | < 15 |
| Solid-Phase Extraction | Water | 85-115 | < 10 |
| Ultrasound-Assisted Extraction | Soil/Sediment | 70-120 | < 20 |
Table 2: Typical Performance Characteristics for Extraction of Organic Analytes from Environmental Samples.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds.
Instrumental Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Analysis:
-
Identification of this compound is based on the retention time and the mass spectrum compared to an authentic standard.
-
Quantification is typically performed using an internal standard method.
Experimental Workflow
The overall workflow for the extraction and analysis of this compound from environmental samples is depicted in the following diagram.
Caption: Workflow for Extraction and Analysis.
References
- 1. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Natural deep eutectic solvent-ultrasound assisted extraction: A green approach for ellagic acid extraction from Geum japonicum [frontiersin.org]
- 10. Ultrasound-Assisted Extraction of Humic Substances from Peat: Assessment of Process Efficiency and Products’ Quality [mdpi.com]
Industrial-scale production of 2-Ethyl-5-methylhexanamide
An in-depth guide to the industrial-scale synthesis of 2-Ethyl-5-methylhexanamide, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. The following sections outline a plausible and scalable two-step manufacturing process, starting from the corresponding aldehyde, followed by amidation. The protocols are based on established industrial practices for similar chemical entities.
Application Notes
The industrial production of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 2-Ethyl-5-methylhexanoic acid, via the oxidation of 2-Ethyl-5-methylhexanal. This method is analogous to the industrial production of similar branched carboxylic acids like 2-Ethylhexanoic acid, which is commonly synthesized by oxidizing 2-ethylhexanal.[1][2] The oxidation of aldehydes is a well-established and scalable industrial reaction, often utilizing air or oxygen in the presence of a catalyst.[3][4]
The second stage is the amidation of the synthesized 2-Ethyl-5-methylhexanoic acid to yield the final product, this compound. For large-scale production, direct amidation methods are economically favorable over those requiring expensive coupling reagents.[5] A robust and green approach involves the reaction of the carboxylic acid with an ammonia surrogate, such as urea, in the presence of a catalyst. This method avoids the handling of gaseous ammonia and is atom-economical.[6][7]
Purification of the final product on an industrial scale is typically achieved through recrystallization or distillation.[8] The purity of the final compound is critical and can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
Experimental Protocols
Part 1: Industrial-Scale Synthesis of 2-Ethyl-5-methylhexanoic Acid
This protocol describes the oxidation of 2-Ethyl-5-methylhexanal to 2-Ethyl-5-methylhexanoic acid. The process is analogous to the industrial synthesis of 2-ethylhexanoic acid from 2-ethylhexanal.[3][11]
Materials and Equipment:
-
Jacketed glass-lined reactor (1000 L) with overhead stirrer, reflux condenser, and gas inlet
-
2-Ethyl-5-methylhexanal (98% purity)
-
Manganese(II) acetate (Mn(OAc)₂) or a similar oxidation catalyst[4]
-
Compressed air or oxygen source
-
Sodium hydroxide (NaOH) solution (20%)
-
Hydrochloric acid (HCl) solution (37%)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Reactor Setup: The 1000 L reactor is charged with 2-Ethyl-5-methylhexanal (500 kg, 3516 mol) and manganese(II) acetate (2.5 kg, 14.4 mol).
-
Reaction: The mixture is heated to 60-80°C with vigorous stirring. Compressed air is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be maintained through the reactor's cooling jacket.
-
Monitoring: The reaction progress is monitored by taking aliquots and analyzing for the disappearance of the aldehyde peak using Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. A 20% solution of sodium hydroxide is added to extract the carboxylic acid as its sodium salt. The aqueous layer is separated.
-
Acidification: The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, which precipitates the 2-Ethyl-5-methylhexanoic acid.
-
Extraction and Drying: The crude acid is extracted with toluene. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The toluene is removed under reduced pressure, and the crude 2-Ethyl-5-methylhexanoic acid is purified by vacuum distillation.
Part 2: Industrial-Scale Synthesis of this compound
This protocol details the direct amidation of 2-Ethyl-5-methylhexanoic acid using urea as the nitrogen source. This method is advantageous for its low cost and operational simplicity.[6]
Materials and Equipment:
-
High-pressure stainless-steel reactor (1000 L) with mechanical stirrer and temperature control
-
2-Ethyl-5-methylhexanoic acid (from Part 1)
-
Urea
-
Niobium(V) oxide (Nb₂O₅) or other suitable Lewis acid catalyst[12]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crystallization vessel
Procedure:
-
Reactor Charging: The high-pressure reactor is charged with 2-Ethyl-5-methylhexanoic acid (400 kg, 2528 mol), urea (167 kg, 2781 mol, 1.1 eq), and Niobium(V) oxide (4 kg, 15 mol, 0.6 mol%).
-
Reaction: The reactor is sealed and the mixture is heated to 160-180°C with constant stirring. The reaction is carried out for 12-24 hours. The pressure in the reactor will increase due to the release of ammonia and carbon dioxide.
-
Monitoring: The reaction is monitored by HPLC to follow the conversion of the carboxylic acid to the amide.
-
Cooling and Extraction: After completion, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is diluted with ethyl acetate.
-
Washing: The organic layer is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
Data Presentation
The following tables summarize the expected quantitative data for the industrial-scale production of this compound. These values are representative and based on typical yields for analogous industrial processes.
Table 1: Synthesis of 2-Ethyl-5-methylhexanoic Acid
| Parameter | Value | Unit |
| Starting Material | 2-Ethyl-5-methylhexanal | - |
| Amount of Starting Material | 500 | kg |
| Catalyst | Manganese(II) acetate | - |
| Catalyst Loading | 0.5 | % (w/w) |
| Reaction Temperature | 60-80 | °C |
| Reaction Time | 8-12 | hours |
| Product Yield (after distillation) | 480 | kg |
| Molar Yield | ~85 | % |
| Purity (by GC) | >99 | % |
Table 2: Synthesis of this compound
| Parameter | Value | Unit |
| Starting Material | 2-Ethyl-5-methylhexanoic acid | - |
| Amount of Starting Material | 400 | kg |
| Reagent | Urea | - |
| Reagent Equivalence | 1.1 | - |
| Catalyst | Niobium(V) oxide | - |
| Catalyst Loading | 1.0 | % (w/w) |
| Reaction Temperature | 160-180 | °C |
| Reaction Time | 12-24 | hours |
| Product Yield (after recrystallization) | 370 | kg |
| Molar Yield | ~93 | % |
| Purity (by HPLC) | >99.5 | % |
Visualizations
Caption: Overall workflow for the industrial production of this compound.
Caption: Chemical synthesis pathway for this compound.
References
- 1. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
Efficacy Testing of 2-Ethyl-5-methylhexanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-5-methylhexanamide is a carboxamide derivative with potential utility as an insect repellent. Carboxamides represent a class of compounds that have been investigated for their repellent properties against various arthropods, including mosquitoes.[1][2][3] The development of novel repellents is crucial for public health to mitigate the transmission of vector-borne diseases. This document provides a generalized framework for the in vitro and in vivo efficacy testing of this compound, based on established protocols for evaluating insect repellents. While specific efficacy data for this compound is not currently available in the public domain, the following protocols and application notes offer a comprehensive guide for its evaluation.
Data Presentation
Due to the absence of published quantitative efficacy data for this compound, the following tables are presented as templates. Researchers can populate these tables with experimental data obtained by following the protocols outlined in this document.
Table 1: In Vitro Repellency of this compound against Aedes aegypti
| Concentration (µg/cm²) | % Repellency (Mean ± SD) | ED50 (µg/cm²) | ED95 (µg/cm²) |
| Control (Solvent) | N/A | N/A | |
| Test Concentration 1 | |||
| Test Concentration 2 | |||
| Test Concentration 3 | |||
| Positive Control (e.g., DEET) |
Table 2: In Vivo Complete Protection Time (CPT) of this compound against Mosquitoes
| Formulation (% w/v) | Test Species | Number of Volunteers | Mean CPT (hours ± SD) | Range (hours) |
| Control (Vehicle) | Aedes aegypti | |||
| This compound (X%) | Aedes aegypti | |||
| Positive Control (e.g., 20% DEET) | Aedes aegypti | |||
| Control (Vehicle) | Anopheles gambiae | |||
| This compound (X%) | Anopheles gambiae | |||
| Positive Control (e.g., 20% DEET) | Anopheles gambiae |
Experimental Protocols
In Vitro Repellency Assay: High-Throughput Screening
This protocol is adapted from established high-throughput screening methods for mosquito repellents.
Objective: To determine the dose-dependent repellent activity of this compound against mosquitoes in a controlled laboratory setting.
Materials:
-
This compound
-
Solvent (e.g., ethanol, acetone)
-
Positive control (e.g., DEET)
-
Mosquito cages
-
Blood-feeding membrane system (e.g., Hemotek™)
-
Collagen or Parafilm M® membrane
-
Warmed blood source (e.g., defibrinated animal blood)
-
Micropipettes
-
Adult female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12-24 hours.
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the chosen solvent.
-
Apply a defined volume of each dilution evenly to the surface of the feeding membrane, ensuring a known concentration per unit area (e.g., µg/cm²). Allow the solvent to evaporate completely.
-
The control membrane should be treated with the solvent only.
-
Assemble the blood-feeding apparatus with the treated membrane, filled with warmed blood.
-
Introduce a known number of female mosquitoes (e.g., 50-100) into the test cage.
-
Place the feeding apparatus on top of the cage, with the treated membrane facing the mosquitoes.
-
Record the number of mosquitoes probing the membrane over a set period (e.g., 3 minutes).
-
Calculate the percent repellency for each concentration using the formula: % Repellency = [ (C - T) / C ] * 100 where C is the number of mosquitoes probing the control membrane and T is the number of mosquitoes probing the treated membrane.
-
Determine the Effective Dose 50 (ED50) and Effective Dose 95 (ED95) values from the dose-response curve.
In Vivo Efficacy Assay: Arm-in-Cage Method for Complete Protection Time (CPT)
This protocol is a standard method for evaluating the efficacy of topical insect repellents on human subjects. Ethical approval and informed consent are mandatory for this type of study.
Objective: To determine the complete protection time (CPT) afforded by a formulation of this compound against mosquito bites.
Materials:
-
Formulation of this compound (e.g., in ethanol or a lotion base)
-
Vehicle control
-
Positive control (e.g., 20% DEET)
-
Cages containing a known number of host-seeking adult female mosquitoes (e.g., 200 Aedes aegypti)
-
Human volunteers
-
Gloves to protect the hands.
Procedure:
-
Recruit healthy adult volunteers who meet the inclusion criteria and obtain informed consent.
-
Mark a defined area (e.g., 30 x 10 cm) on the forearm of each volunteer.
-
Apply a standard amount (e.g., 1 mL) of the this compound formulation, vehicle control, or positive control evenly to the marked area.
-
Allow the application to dry for a specified period (e.g., 30 minutes).
-
At predetermined time intervals (e.g., every 30 minutes), the volunteer will insert their treated forearm into a cage of mosquitoes for a fixed duration (e.g., 3 minutes).
-
The test is concluded for a specific formulation when the first confirmed bite occurs. A confirmed bite is defined as a bite followed by a second bite within the same or a subsequent exposure period.
-
The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
-
Record the CPT for each volunteer and each formulation.
-
Calculate the mean CPT for each treatment group.
Putative Mechanism of Action: Olfactory Signaling Pathway
Insect repellents are thought to act by interfering with the insect's olfactory system, either by blocking the receptors that detect host cues or by activating receptors that elicit an aversive response. The precise molecular targets of this compound are unknown, but it is likely to interact with olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons in the insect's antennae and maxillary palps.
The general insect olfactory signaling pathway involves the following steps:
-
Odorant molecules, including repellents, enter the sensillum lymph through pores in the cuticle.
-
Odorant Binding Proteins (OBPs) may bind to the odorant and transport it to the receptors on the neuronal membrane.
-
The odorant binds to a specific Olfactory Receptor (OR) which is complexed with a co-receptor (Orco).
-
This binding event can directly gate the Orco ion channel, leading to an influx of cations and depolarization of the neuron.
-
Alternatively, the OR may activate a G-protein-coupled signaling cascade, leading to the production of second messengers that modulate ion channel activity.
-
The resulting action potential travels down the axon to the antennal lobe of the insect brain, where the information is processed, leading to a behavioral response (e.g., avoidance).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-5-methylhexanamide
Welcome to the Technical Support Center for the synthesis of 2-Ethyl-5-methylhexanamide. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments, helping you to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from 2-Ethyl-5-methylhexanoic acid. The primary methods involve the activation of the carboxylic acid to facilitate its reaction with an amine source, most commonly ammonia. The two main approaches are:
-
Conversion to Acyl Chloride: The carboxylic acid is first converted to the more reactive 2-Ethyl-5-methylhexanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form the amide.
-
Direct Amidation using Coupling Agents: A coupling agent is used to activate the carboxylic acid in situ, allowing for a direct reaction with ammonia. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt). Other modern coupling reagents include HATU and PyBOP.
Q2: I am experiencing a low yield of this compound. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction or the formation of side products. Key areas to investigate include:
-
Incomplete Activation of the Carboxylic Acid: If the carboxylic acid is not fully converted to its activated form (e.g., acyl chloride or an O-acylisourea intermediate), the reaction will not proceed to completion. This can be due to impure or degraded activating agents, or insufficient stoichiometry.
-
Deactivation of the Amine: In this case, using ammonia, its availability as a nucleophile is crucial. If acidic byproducts are not neutralized, they can protonate ammonia to form the non-nucleophilic ammonium ion.
-
Steric Hindrance: 2-Ethyl-5-methylhexanoic acid has some steric bulk around the carbonyl group, which can slow down the reaction rate.
-
Hydrolysis of Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting carboxylic acid, thus reducing the yield. It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or solvent can significantly impact the yield.
Q3: What are the common side products in this synthesis, and how can I minimize them?
A3: The primary side product of concern is the unreacted starting material, 2-Ethyl-5-methylhexanoic acid. If using a carbodiimide coupling agent like DCC, the corresponding N-acylurea byproduct can also be a significant impurity that is often difficult to remove.
To minimize side products:
-
Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Use high-purity, anhydrous solvents and reagents.
-
When using the acyl chloride route, ensure complete removal of excess chlorinating agent before adding ammonia.
-
For carbodiimide-mediated couplings, the addition of HOBt can suppress the formation of N-acylurea byproducts.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound can typically be achieved through recrystallization. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the amide at an elevated temperature but have low solubility for it at room temperature or below. Common solvents to screen for the recrystallization of amides include ethanol, acetone, acetonitrile, or mixtures containing hexanes or ethyl acetate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of 2-Ethyl-5-methylhexanoic acid. | - Use a fresh, high-purity activating agent (e.g., distill thionyl chloride before use).- Increase the stoichiometry of the activating agent slightly (e.g., 1.1-1.2 equivalents).- Consider switching to a more powerful coupling agent like HATU. |
| Insufficient nucleophilicity of ammonia. | - If using ammonium chloride, ensure a suitable base (e.g., triethylamine, diisopropylethylamine) is added to liberate free ammonia. | |
| Presence of water in the reaction. | - Thoroughly dry all glassware and use anhydrous solvents.- Perform the reaction under an inert atmosphere. | |
| Formation of Significant Byproducts | Hydrolysis of the activated intermediate. | - As above, ensure strictly anhydrous conditions. |
| Formation of N-acylurea (with DCC). | - Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | - Ensure all solvent from the work-up has been removed under high vacuum.- Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, acetone/water).- If the product is an oil, consider purification by column chromatography on silica gel. |
| Contamination with unreacted carboxylic acid. | - During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted 2-Ethyl-5-methylhexanoic acid. |
Data Presentation
The following table provides illustrative yield data for the synthesis of this compound using different methods. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and scale.
| Method | Coupling/Activating Agent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Thionyl Chloride (SOCl₂) | None | Dichloromethane (DCM) | Reflux, then 0 to RT | 2, then 4 | 75-85 |
| 2 | Dicyclohexylcarbodiimide (DCC) | None | Dichloromethane (DCM) | 0 to RT | 12 | 60-70 |
| 3 | Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) | 0 to RT | 12 | 70-80 |
| 4 | HATU | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | RT | 6 | 85-95 |
Experimental Protocols
Method 1: Synthesis via Acyl Chloride
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-Ethyl-5-methylhexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Amidation: Cool the reaction mixture to 0 °C and carefully add a solution of aqueous ammonia (excess) dropwise. Stir vigorously at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Method 2: Synthesis using a Coupling Agent (HATU)
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Ethyl-5-methylhexanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature for 30 minutes.
-
Amidation: Add a solution of ammonia in a suitable solvent (e.g., 2 M ammonia in methanol, 1.5 eq) dropwise to the reaction mixture. Stir at room temperature for 6 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Mandatory Visualization
Caption: General synthesis pathways for this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Technical Support Center: Purification of 2-Ethyl-5-methylhexanamide
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of crude 2-Ethyl-5-methylhexanamide. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and logical workflows to address common challenges encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Common impurities typically arise from the starting materials and reagents used in the synthesis. These can include:
-
Unreacted Starting Materials: Residual 2-ethyl-5-methylhexanoic acid and the amine source (e.g., ammonia or an ammonium salt).
-
Coupling Agent Byproducts: If carbodiimide reagents like DCC or EDCI are used, corresponding urea byproducts (e.g., dicyclohexylurea) can form. These are often difficult to remove.[1]
-
Side-Reaction Products: Depending on the reaction conditions, side reactions may occur. For instance, if an acid chloride intermediate is prepared, residual acid chloride can hydrolyze back to the carboxylic acid.[]
-
Solvent Residues: Residual solvents used in the reaction or initial workup.
Q2: What is the first purification step I should consider for my crude product?
A2: A simple aqueous workup is an excellent first step. Dissolve the crude reaction mixture in an organic solvent immiscible with water (like ethyl acetate or dichloromethane). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid.[3] Finally, wash with brine to remove residual water before drying the organic layer. This can significantly simplify the subsequent purification step.
Q3: My crude this compound is an oil or low-melting solid. Can I still use recrystallization?
A3: While direct recrystallization is challenging for oils, it's not impossible. You can attempt to find a solvent system that will induce crystallization, possibly at low temperatures (e.g., in a refrigerator or freezer). Alternatively, if the compound is an oil due to impurities, purifying a small batch by column chromatography may yield a solid product that can then be used to seed a larger batch for crystallization. For compounds that remain liquid, distillation (if thermally stable) or chromatography are the preferred methods.[4]
Q4: I'm losing a significant amount of my product during silica gel chromatography. What is happening?
A4: Amides can exhibit strong interactions with the acidic silanol groups on the surface of silica gel, leading to streaking and poor recovery.[4] The branched aliphatic nature of this compound makes it relatively non-polar, but the primary amide group provides polarity. To mitigate product loss, you can:
-
Use a less polar eluent system if the compound is eluting too slowly.
-
Add a small amount of a polar modifier like methanol to the eluent to improve elution.
-
Deactivate the silica gel by adding a small percentage (0.5-1%) of a competing base like triethylamine or ammonia to your eluent system. This neutralizes the acidic sites on the silica.[5]
-
Consider an alternative stationary phase, such as neutral alumina or reversed-phase (C18) silica.[6]
Q5: How can I confirm the purity of my final this compound product?
A5: A combination of analytical techniques is recommended for confirming purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. Quantitative NMR (qNMR) with an internal standard can determine absolute purity.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by measuring the area percentage of the main product peak relative to any impurity peaks.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: For solid products, a sharp melting point range close to the literature value indicates high purity.
Section 2: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol [8] |
| IUPAC Name | This compound[8] |
| Calculated XLogP3 | 2.2[8] |
| Hydrogen Bond Donor Count | 1[8] |
| Hydrogen Bond Acceptor Count | 1[8] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Rationale & Use Case |
|---|---|---|
| Recrystallization | Acetonitrile, Ethanol, Acetone[4] | Good single solvents for amides. Acetonitrile is often effective.[4] |
| Hexanes/Ethyl Acetate, Toluene/Hexanes | Solvent/anti-solvent pairs for compounds with intermediate polarity. | |
| Water/Ethanol, Water/Acetone[9] | For more polar amides where water can act as an anti-solvent. | |
| Normal-Phase Chromatography | Hexanes/Ethyl Acetate Gradient | Standard choice for moderately polar compounds. |
| Dichloromethane/Methanol Gradient | For more polar amides that do not elute with Hex/EtOAc.[6] | |
| Hexanes/Acetone Gradient | An alternative to EtOAc with different selectivity. | |
| Reversed-Phase Chromatography | Water/Acetonitrile Gradient | Standard for polar compounds that are not well-retained on silica gel.[10] |
| | Water/Methanol Gradient | An alternative mobile phase for reversed-phase separation. |
Section 3: Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Crystals do not form upon cooling during recrystallization. | The solution is not sufficiently saturated; too much solvent was used. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, add an anti-solvent dropwise until the solution becomes cloudy, then gently heat until it is clear and cool again. |
| An oily substance precipitates instead of crystals ("oiling out"). | The compound's solubility decreases too rapidly upon cooling, or the melting point of the solid is below the temperature of the solution. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also help. Consider using a different solvent system. |
| Product streaks badly on a silica TLC plate. | The compound is strongly interacting with the acidic silica gel. | Prepare the TLC eluent with 0.5-1% triethylamine or a few drops of ammonium hydroxide to neutralize the silica. Alternatively, use an alumina TLC plate.[5] |
| Multiple spots are observed on TLC, but they are very close together. | The chosen eluent system has poor selectivity for the product and impurities. | Experiment with different solvent systems. Try changing one of the solvents to a different class (e.g., replace ethyl acetate with acetone or dichloromethane) to alter the separation selectivity. |
| Product is contaminated with unreacted carboxylic acid after workup. | The basic wash (e.g., NaHCO₃) was not effective, possibly due to insufficient quantity or mixing. | Repeat the workup procedure. Dissolve the crude product in an organic solvent and wash thoroughly with a saturated NaHCO₃ or a dilute Na₂CO₃ solution. Check the aqueous layer's pH to ensure it is basic. |
| Product is contaminated with a urea byproduct (from DCC/EDCI coupling). | Urea byproducts often have limited solubility in many organic solvents. | Try to remove the urea by filtration. Cool the reaction mixture (e.g., in DCM) and filter off the precipitated urea. For more soluble ureas, column chromatography is often necessary, sometimes requiring a more polar solvent system than what is needed for the product alone. |
Section 4: Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable if the crude this compound is a solid.
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (see Table 2). A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a hot plate and stir bar) while slowly adding more solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
This protocol is suitable if the product is an oil or if recrystallization is ineffective.
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system gives the product a retention factor (Rf) of ~0.3. A starting point could be a 4:1 mixture of Hexanes:Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using the selected eluent system (as a slurry). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Visualization Workflows
Caption: Decision workflow for selecting a primary purification strategy.
References
- 1. Urea - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Photodegradation of 2-Ethyl-5-methylhexanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the photodegradation of 2-Ethyl-5-methylhexanamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary photodegradation pathway for this compound?
A1: Based on the general photochemistry of N-alkyl amides, this compound is expected to primarily undergo a Norrish Type I cleavage.[1] This process involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon (α-carbon) or the carbonyl-nitrogen bond upon absorption of UV light. This cleavage results in the formation of highly reactive radical species. The Norrish Type II process, which is common for other carbonyl compounds, is generally less significant for amides.[1]
Q2: What are the potential byproducts of this compound photodegradation?
A2: The initial radical species formed from the Norrish Type I cleavage can undergo a variety of secondary reactions.[1] These reactions can lead to a complex mixture of byproducts, which may include:
-
2-Ethyl-5-methylhexanoic acid: Formed through hydrolysis of the amide bond, although this is typically a slower process than direct photolysis.
-
Smaller aldehydes and alkenes: Resulting from subsequent fragmentation of the initial radical intermediates.[1]
-
Amines: Arising from the cleavage of the C-N bond.
-
Products of reaction with solvent: The highly reactive radicals can abstract hydrogen atoms from solvent molecules, leading to the formation of solvent-adducts or solvent dimers.[1]
-
Recombination products: Radicals can recombine to form various larger molecules.
Q3: Which factors can influence the rate and outcome of the photodegradation experiments?
A3: Several experimental parameters can significantly affect the photodegradation of this compound:
-
Wavelength and Intensity of Light: The energy of the incident photons (determined by wavelength) must be sufficient to be absorbed by the molecule and induce bond cleavage. Higher light intensity generally leads to a faster degradation rate.
-
Solvent: The polarity and reactivity of the solvent can influence the stability of the excited state and the reaction pathways of the resulting radicals.[1]
-
Presence of Photosensitizers: Substances like humic acids or ketones in the solution can absorb light and transfer the energy to the amide, promoting indirect photodegradation.[2]
-
Dissolved Oxygen: Oxygen can act as an electron scavenger, which may prevent the recombination of electron-hole pairs in photocatalytic systems, or it can participate in photooxidation reactions.[3]
-
pH of the Solution: The pH can affect the surface charge of photocatalysts (if used) and the speciation of the target compound or its intermediates.[3]
Q4: What analytical methods are most suitable for monitoring the degradation of this compound and identifying its byproducts?
A4: A combination of chromatographic and spectrometric techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or photodiode array (PDA) detector, HPLC is excellent for separating the parent compound from its byproducts and quantifying its disappearance over time.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. Derivatization may be necessary to increase the volatility of some of the more polar degradation products, such as the corresponding carboxylic acid.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly versatile and sensitive for identifying a wide range of byproducts without the need for derivatization, making it ideal for analyzing complex reaction mixtures.[6]
Troubleshooting Guide
Issue 1: I am not observing any significant degradation of this compound in my experiment.
-
Possible Cause 1: Inappropriate Light Source.
-
Troubleshooting Steps: Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of this compound. Amides typically absorb light at wavelengths below 220 nm. Ensure your lamp provides sufficient intensity in the appropriate UV range. Consider using a more powerful lamp or a different type of lamp (e.g., medium-pressure mercury lamp).[7]
-
-
Possible Cause 2: Compound Stability.
-
Troubleshooting Steps: N-alkyl amides can be relatively photostable compared to other functional groups like ketones.[1] Confirm your experimental duration is sufficient. Run a positive control with a compound known to degrade under your experimental conditions to validate your setup.
-
-
Possible Cause 3: Analytical Method Not Sensitive Enough.
-
Troubleshooting Steps: Your analytical method may not be able to detect small changes in concentration. Validate your method's limit of detection (LOD) and limit of quantification (LOQ). Consider concentrating your samples before analysis or switching to a more sensitive technique like LC-MS.
-
Issue 2: My photodegradation results are inconsistent and not reproducible.
-
Possible Cause 1: Fluctuations in Light Intensity.
-
Troubleshooting Steps: An unstable power supply can cause variations in lamp output.[3] Use a stabilized power source for your lamp. Regularly check the lamp's output with an actinometer or a radiometer to ensure consistent photon flux.
-
-
Possible Cause 2: Temperature Variations.
-
Troubleshooting Steps: Photochemical reaction rates can be temperature-dependent. Use a cooling system (e.g., a water jacket or a flow cryostat) to maintain a constant temperature in your photoreactor.[7]
-
-
Possible Cause 3: Inconsistent Sample Handling.
Issue 3: I am observing many unexpected peaks in my chromatograms.
-
Possible Cause 1: Formation of Multiple Byproducts.
-
Troubleshooting Steps: Photodegradation often produces a complex mixture of products.[1] Use mass spectrometry (GC-MS or LC-MS) to identify the chemical structures corresponding to the unexpected peaks. This will help you elucidate the degradation pathway.
-
-
Possible Cause 2: Solvent or Reagent Impurities.
-
Troubleshooting Steps: Impurities in your solvent or buffer reagents may be photoreactive or interfere with the analysis. Run a "solvent blank" experiment where you irradiate only the solvent and analyze it under the same conditions as your samples. Use high-purity or HPLC-grade solvents.
-
-
Possible Cause 3: Secondary Degradation.
-
Troubleshooting Steps: Primary degradation products may themselves be photolabile and degrade further into smaller molecules. Analyze samples at multiple time points, including very early ones, to track the appearance and disappearance of intermediates.
-
Experimental Protocols
Protocol 1: General Photodegradation Experiment
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water, depending on solubility and experimental goals) at a known concentration (e.g., 10 mg/L). Use amber volumetric flasks to prevent premature degradation.[8]
-
Reactor Setup: Transfer a fixed volume of the solution into a quartz photoreactor vessel. Quartz is necessary as it is transparent to UV light. The setup should include a magnetic stirrer for continuous mixing and a port for sample collection.[7][9] If temperature control is needed, place the vessel in a cooling jacket.
-
Irradiation: Position the photoreactor at a fixed distance from a UV lamp (e.g., a medium-pressure mercury lamp). To ensure a consistent environment, the entire setup can be enclosed in a box lined with aluminum foil to maximize light reflection.[9]
-
Sampling: Before turning on the lamp, take a "time zero" sample. Start the irradiation and collect aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Quenching & Storage: If necessary, quench any ongoing reaction by adding a suitable agent or by immediately placing the sample in the dark at a low temperature. Store samples in amber vials at 4°C until analysis.[8]
-
Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the remaining this compound.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Use an HPLC system equipped with a C18 column, a UV-Vis or PDA detector, an autosampler, and a column oven.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for the wavelength of maximum absorbance (λmax) of this compound (likely in the range of 200-220 nm).
-
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the samples collected from the photodegradation experiment. Use the calibration curve to quantify the concentration of this compound in each sample.
Data Presentation
Table 1: Photodegradation Kinetics of this compound
| Irradiation Time (min) | Concentration (mg/L) | % Degradation | ln(C₀/C) |
| 0 | 10.00 | 0.0 | 0.000 |
| 15 | 8.50 | 15.0 | 0.163 |
| 30 | 7.23 | 27.7 | 0.324 |
| 60 | 5.22 | 47.8 | 0.649 |
| 90 | 3.78 | 62.2 | 0.973 |
| 120 | 2.74 | 72.6 | 1.295 |
Table 2: Identification of Major Photodegradation Byproducts by LC-MS
| Retention Time (min) | m/z [M+H]⁺ | Proposed Structure |
| 4.5 | 158.15 | 2-Ethyl-5-methylhexanoic acid |
| 2.8 | 102.12 | Hexanal |
| 6.2 | 158.26 | This compound (Parent) |
| tbd | tbd | Other identified byproducts |
Visualizations
Experimental and logical workflows
References
- 1. drum.lib.umd.edu [drum.lib.umd.edu]
- 2. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Formulation Stability of 2-Ethyl-5-methylhexanamide
Welcome to the technical support center for 2-Ethyl-5-methylhexanamide. This resource is designed for researchers, scientists, and drug development professionals to address formulation stability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous formulations?
A1: The primary degradation pathway for this compound, like other amide-containing compounds, is hydrolysis.[1][2] This reaction involves the cleavage of the amide bond by water, which can be catalyzed by either acidic or basic conditions, yielding 2-ethyl-5-methylhexanoic acid and ammonia.[3] Other potential degradation routes include oxidation, particularly if the formulation contains oxidizing agents or is exposed to light and atmospheric oxygen.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of a solution is a critical factor in the stability of this compound.[1] Amide hydrolysis is typically slowest in the neutral pH range (approximately pH 6-8). The rate of hydrolysis increases significantly under both acidic and basic conditions. Therefore, maintaining a neutral pH is crucial for the stability of aqueous formulations.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure the stability of stock solutions, it is recommended to store them at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture absorption.[1] For sensitive applications, aliquoting stock solutions into single-use vials can prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Is this compound susceptible to photodegradation?
A4: While amides are generally less susceptible to photodegradation than other functional groups, exposure to light, especially UV radiation, can potentially initiate degradation.[2] It is recommended to protect formulations from light by using amber vials or other light-blocking containers, particularly during long-term storage or stability studies.[4]
Troubleshooting Guide
Q5: I am observing a decrease in the concentration of this compound in my formulation over time, even at neutral pH. What could be the cause?
A5: If significant degradation is not expected at neutral pH, consider the following possibilities:
-
Adsorption: The compound may be adsorbing to the surfaces of the storage container, especially if plasticware is used.[1] Using low-binding tubes or glass containers can mitigate this issue.
-
Oxidation: Trace amounts of metal ions or dissolved oxygen in the buffer can catalyze oxidative degradation.[2] Consider using high-purity water and buffers, and for sensitive experiments, de-gassing the solvent may be beneficial.
-
Evaporation: If the container is not properly sealed, solvent evaporation can lead to an apparent increase in concentration, but if the compound is volatile, it could also lead to a decrease. Ensure containers are well-sealed.
Q6: My formulation has become cloudy or has formed a precipitate. What should I do?
A6: Cloudiness or precipitation can indicate several issues:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility in the chosen solvent system. This can sometimes be mistaken for degradation.[1] You may need to adjust the formulation by adding a co-solvent or changing the pH to improve solubility.
-
Degradation Product Precipitation: The degradation product, 2-ethyl-5-methylhexanoic acid, may have different solubility properties than the parent compound and could be precipitating out of solution.
-
Polymorphism: Changes in temperature or solvent composition during storage could induce a polymorphic transformation, leading to a less soluble form of the compound precipitating.
Q7: How can I confirm that the loss of my compound is due to chemical degradation and not another issue?
A7: To confirm chemical degradation, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] This technique can separate the parent compound from its degradation products. An increase in the peak area of a degradant corresponding to a decrease in the parent peak area over time is strong evidence of chemical degradation.
Logical Troubleshooting Workflow for Formulation Instability
Caption: A logical workflow for troubleshooting formulation instability.
Data Presentation
Table 1: pH-Rate Profile for Hydrolysis of this compound at 40°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.012 | 57.8 |
| 6.0 | 0.002 | 346.6 |
| 7.0 | 0.001 | 693.1 |
| 8.0 | 0.003 | 231.0 |
| 10.0 | 0.045 | 15.4 |
| 12.0 | 0.210 | 3.3 |
Table 2: Stability of this compound in Different Solvents at 25°C for 30 days
| Solvent | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Recovery |
| Water (pH 7.0) | 1.00 | 0.98 | 98.0 |
| PBS (pH 7.4) | 1.00 | 0.97 | 97.0 |
| Acetonitrile | 1.00 | 1.00 | 100.0 |
| DMSO | 1.00 | 0.99 | 99.0 |
| 50% Ethanol/Water | 1.00 | 0.96 | 96.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and pathways.[5][7]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place 10 mg of solid this compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
After exposure, analyze both samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimization of 2-Ethyl-5-methylhexanamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2-Ethyl-5-methylhexanamide. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low or no yield of this compound. What are the common causes?
A1: Low or no product yield in amidation reactions can stem from several factors:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid (2-ethyl-5-methylhexanoic acid) must be converted to a more reactive species, such as an acyl chloride, for the reaction to proceed efficiently. Incomplete activation will result in a poor yield.
-
Amine Protonation: Amines are basic and can react with the acidic carboxylic acid to form a non-nucleophilic ammonium salt, thus halting the desired reaction.[1]
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. The presence of water in the reaction will convert the acyl chloride back to the unreactive carboxylic acid. It is crucial to use anhydrous solvents and reagents.[2]
-
Suboptimal Reaction Temperature: The reaction may require specific temperature control. For instance, the formation of the acyl chloride is often performed at room temperature or with gentle heating, while the subsequent reaction with the amine is typically cooled initially due to its exothermic nature.[]
-
Steric Hindrance: While less of a concern for ammonia, bulkier primary or secondary amines may react slower due to steric hindrance.
Q2: How can I confirm the formation of the intermediate, 2-ethyl-5-methylhexanoyl chloride?
A2: While direct isolation of the acyl chloride is often not necessary, its formation can be monitored. A common method is to take a small aliquot of the reaction mixture (after reacting the carboxylic acid with the activating agent, e.g., thionyl chloride), carefully quench it, and analyze it by spectroscopic methods like NMR or IR to confirm the disappearance of the carboxylic acid starting material.
Q3: My reaction is complete according to TLC, but I have a low isolated yield. What could be the issue?
A3: A low isolated yield despite complete conversion of the starting material often points to issues during the work-up and purification steps:
-
Product Loss During Extraction: The product may have some solubility in the aqueous layer, leading to loss during extraction. Performing multiple extractions with the organic solvent can help mitigate this.
-
Emulsion Formation: The formation of a stable emulsion during the aqueous work-up can make layer separation difficult and lead to product loss.
-
Product Volatility: Although this compound is not expected to be highly volatile, some loss can occur during solvent removal under high vacuum, especially if the product is not a high-boiling solid.
Q4: I am seeing side products in my reaction. How can I minimize them?
A4: The formation of side products is a common issue. Here are some strategies to minimize them:
-
Anhydride Formation: During the activation of the carboxylic acid, an anhydride can form as a byproduct. Using a slight excess of the activating agent and ensuring anhydrous conditions can help.
-
Over-acylation (for primary amines): If a primary amine is used instead of ammonia, there is a possibility of forming a diacylated product. Using a slight excess of the amine can help prevent this.
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: From 2-Ethyl-5-methylhexanoic Acid via an Acyl Chloride Intermediate
This is a widely used and generally high-yielding two-step, one-pot process.[4]
Step 1: Formation of 2-Ethyl-5-methylhexanoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-ethyl-5-methylhexanoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
Step 2: Amidation
-
Dissolve the crude 2-ethyl-5-methylhexanoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (NH₃) (2.0 - 3.0 eq) to the stirred solution of the acyl chloride.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any remaining ammonia, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Direct Amidation using a Coupling Reagent
This method avoids the use of harsh reagents like thionyl chloride and proceeds under milder conditions.[5]
-
Dissolve 2-ethyl-5-methylhexanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like N-hydroxysuccinimide (NHS) (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of ammonia in an organic solvent or bubble ammonia gas through the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a dilute acid, followed by a base, and then brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify as needed.
Data Presentation
Table 1: Optimization of Reaction Conditions for Acyl Chloride Method
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Activating Agent | Thionyl Chloride | Oxalyl Chloride | Thionyl Chloride |
| Solvent | Dichloromethane | Tetrahydrofuran | Diethyl Ether |
| Base | Aqueous Ammonia | Triethylamine | Pyridine |
| Temperature | 0 °C to RT | 0 °C to RT | Room Temperature |
| Reaction Time | 2 hours | 3 hours | 2 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Table 2: Comparison of Common Coupling Reagents for Direct Amidation
| Coupling Reagent | Additive | Solvent | Temperature | Typical Yield |
| EDC | HOBt | DMF | Room Temperature | 70-85% |
| DCC | NHS | DCM | 0 °C to RT | 65-80% |
| HATU | DIPEA | DMF | Room Temperature | 80-95% |
Mandatory Visualization
References
Troubleshooting Chromatographic Peak Shape for 2-Ethyl-5-methylhexanamide: A Technical Support Guide
This technical support center provides troubleshooting guidance for common chromatographic peak shape issues encountered during the analysis of 2-Ethyl-5-methylhexanamide. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in identifying and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, an asymmetrical peak with a trailing edge, is a common issue in HPLC.[1][2] The primary causes often involve secondary interactions between the analyte and the stationary phase.[3]
Potential Causes & Solutions:
-
Secondary Interactions with Silanol Groups: The amide group in this compound can interact with residual silanol groups on silica-based columns, leading to tailing.[1][3]
-
Column Overload: Injecting too much sample can saturate the column, causing peaks to tail.[4][5]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the packing material can create active sites that cause tailing.[5][7]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can lead to peak broadening and tailing.[1][5]
Peak Fronting
Q2: I am observing peak fronting for this compound. What could be the reason for this "shark-fin" peak shape?
A2: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This issue can arise from several factors related to the sample, mobile phase, or column condition.[4][10]
Potential Causes & Solutions:
-
Column Overload: Injecting a sample that is too concentrated or too large in volume can lead to fronting.[10][11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[11][13]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[14] If a different solvent must be used, try to match its strength to the mobile phase.
-
-
Poor Column Packing or Column Collapse: A poorly packed column or a void at the column inlet can disrupt the flow path and cause peak fronting.[4][11]
-
Solution: If you suspect a column void, reversing the column and flushing it may sometimes help. However, in many cases, the column will need to be replaced.[6]
-
Peak Splitting
Q3: My chromatogram shows a split peak for this compound. How can I determine the cause and resolve it?
A3: A split peak can appear as a shouldered peak or two distinct peaks where only one is expected.[4] The cause can be related to the column, the injection, or the sample itself.
Potential Causes & Solutions:
-
Blocked Frit or Column Void: If all peaks in the chromatogram are splitting, it often points to a problem at the column inlet, such as a blocked frit or a void in the packing material.[14][15][16] This disrupts the sample band as it enters the column.[14]
-
Sample Solvent and Mobile Phase Mismatch: A significant difference in strength between the sample solvent and the mobile phase can cause peak splitting.[4]
-
Solution: Prepare the sample in the mobile phase whenever feasible.[14]
-
-
Co-elution of an Impurity: If only the peak for this compound is splitting, it might be due to an impurity eluting very close to it.
Quantitative Data Summary
| Parameter | Recommended Adjustment for Tailing | Recommended Adjustment for Fronting | Recommended Adjustment for Splitting |
| Mobile Phase pH | Lower pH to suppress silanol interactions.[4] | Ensure pH of sample solvent matches mobile phase.[11] | Ensure pH of sample solvent matches mobile phase. |
| Injection Volume | Decrease to avoid mass overload.[4] | Decrease to avoid volume/mass overload.[4][12] | Decrease to check for co-eluting peaks.[15] |
| Sample Concentration | Decrease to avoid mass overload.[5] | Decrease to avoid column saturation.[10] | N/A |
| Sample Solvent | N/A | Match strength to the mobile phase.[11] | Match strength to the mobile phase.[4] |
| Column | Use an end-capped column.[4] | Replace if a void is suspected.[6] | Replace if frit is blocked or void is present.[15] |
Experimental Protocols
Protocol 1: Column Flushing to Address Potential Blockages
This protocol is recommended when a blocked column frit or contamination is suspected as the cause of peak shape issues, particularly peak splitting that affects all peaks.
-
Disconnect the Column: Disconnect the column from the detector.
-
Reverse the Column: Connect the column outlet to the injector.
-
Flush with Appropriate Solvents: Flush the column with a series of solvents, starting with the mobile phase without any buffers. A typical sequence for a reversed-phase column could be:
-
Water (HPLC grade)
-
Isopropanol
-
Methylene chloride
-
Hexane
-
Isopropanol
-
Water (HPLC grade)
-
Finally, the mobile phase.
-
-
Monitor Backpressure: Observe the system backpressure during flushing. A sudden drop may indicate the clearing of a blockage.
-
Re-equilibrate: Reconnect the column in the correct orientation and equilibrate with the mobile phase until a stable baseline is achieved.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common chromatographic peak shape problems.
Caption: A flowchart for diagnosing and resolving common HPLC peak shape issues.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. silicycle.com [silicycle.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. phenomenex.com [phenomenex.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. bio-works.com [bio-works.com]
Resolving analytical interferences in 2-Ethyl-5-methylhexanamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 2-Ethyl-5-methylhexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a branched-chain aliphatic amide. Its key properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| Exact Mass | 157.146664230 Da |
Q2: What are the major analytical challenges in quantifying this compound?
A2: The primary challenges in the quantification of this compound, particularly in biological matrices, are managing analytical interferences. These can be broadly categorized as:
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification.
-
Isobaric Interferences: Other compounds with the same nominal mass-to-charge ratio (m/z) as this compound can be mistakenly detected, leading to artificially high measurements.
-
Contamination: Introduction of interfering compounds during sample collection, preparation, or analysis can compromise results.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques for the sensitive and selective quantification of this compound. LC-MS/MS is often favored for its applicability to a wider range of compound polarities and its reduced need for sample derivatization compared to GC-MS.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Question: I am observing poor peak shape (e.g., tailing, fronting) and/or low signal intensity for this compound in my chromatogram. What are the possible causes and solutions?
Answer:
Poor peak shape and low signal intensity can stem from several factors related to sample preparation, chromatography, and mass spectrometry settings. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Sample Preparation | Review your sample preparation protocol. Ensure complete protein precipitation and removal of phospholipids, which are common sources of matrix effects. Consider solid-phase extraction (SPE) for cleaner sample extracts. |
| Inappropriate Chromatographic Conditions | Optimize the mobile phase composition and gradient to ensure proper retention and elution of the analyte. For LC-MS, ensure the mobile phase pH is compatible with the analyte's pKa. For GC-MS, ensure the temperature program is optimized for good peak separation. |
| Mass Spectrometer Source Contamination | A dirty ion source can lead to suppressed signal. Follow the manufacturer's instructions for cleaning the ion source. |
| Incorrect Mass Spectrometer Parameters | Optimize source parameters such as capillary voltage, gas flows, and temperatures to maximize the ionization of this compound. |
Issue 2: High Background Noise or Unexpected Peaks
Question: My chromatograms show high background noise and/or several unexpected peaks, making it difficult to accurately integrate the peak for this compound. What should I investigate?
Answer:
High background noise and extraneous peaks are often due to contamination or non-specific binding.
| Potential Cause | Recommended Solution |
| Solvent or Reagent Contamination | Analyze blank injections of your solvents and reagents to check for contaminants. Use high-purity (e.g., LC-MS grade) solvents and freshly prepared solutions. |
| Sample Collection and Handling | Ensure that sample collection tubes and storage containers are free of contaminants. Review handling procedures to minimize the introduction of external substances. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler program. |
| Non-Specific Binding | The analyte may be adsorbing to parts of the analytical system. Consider using deactivated vials and tubing. Adjusting the mobile phase pH or organic content may also help. |
Issue 3: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for this compound are inaccurate or show poor reproducibility between replicates. What are the likely causes?
Answer:
Inaccurate and irreproducible results are often a consequence of unresolved analytical interferences.
| Potential Cause | Recommended Solution |
| Matrix Effects | To mitigate matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. If a SIL-IS is not available, matrix-matched calibration curves should be prepared. |
| Isobaric Interference | If you suspect an isobaric interference, improve chromatographic separation to resolve the interfering compound from your analyte. Additionally, for tandem mass spectrometry, select unique precursor-product ion transitions for this compound that are not shared by the suspected interfering compound. |
| Calibration Issues | Ensure your calibration standards are accurately prepared and stored correctly to prevent degradation. The calibration range should bracket the expected concentrations of your samples. |
Experimental Protocols
Predicted Mass Spectrometry Fragmentation
Predicted Precursor and Product Ions for LC-MS/MS:
For tandem mass spectrometry, the protonated molecule [M+H]+ would be the precursor ion.
| Precursor Ion (m/z) | Predicted Product Ions (m/z) |
| 158.15 | 114.1, 86.1, 72.1, 57.1 |
Note: These are predicted values and should be confirmed experimentally.
Generic LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound in a biological matrix like plasma.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
- This compound: To be determined experimentally (e.g., 158.2 -> 114.1)
- Internal Standard: To be determined based on the chosen IS
- Source Parameters: Optimize according to the instrument manufacturer's recommendations.
Visualizations
Troubleshooting Workflow for Analytical Interferences
Caption: A logical workflow for troubleshooting common analytical interferences.
Potential Isobaric Interferences
Caption: Potential isobaric compounds for this compound.[2][3]
References
Minimizing impurity formation during 2-Ethyl-5-methylhexanamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Ethyl-5-methylhexanamide, focusing on the minimization of impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common and practical laboratory-scale synthetic routes for this compound involve the reaction of 2-ethyl-5-methylhexanoic acid with ammonia or an ammonia equivalent. The primary methods include:
-
Carbodiimide-mediated coupling: This method utilizes coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for reaction with ammonia.[1][2][3] This is often performed at room temperature and can provide good to high yields.[3]
-
Acyl Chloride Formation followed by Amination (Schotten-Baumann conditions): The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting 2-ethyl-5-methylhexanoyl chloride is then reacted with ammonia to form the desired amide.[4][5]
-
Direct Thermal Dehydration: This method involves heating the ammonium salt of 2-ethyl-5-methylhexanoic acid to high temperatures (>100 °C) to drive off water and form the amide.[3] However, this is often not ideal for complex molecules that may be sensitive to high temperatures.[3]
Q2: I am observing a significant amount of unreacted 2-ethyl-5-methylhexanoic acid in my reaction mixture. What could be the cause?
A2: Unreacted starting carboxylic acid is a common issue and can be attributed to several factors:
-
Inefficient Carboxylic Acid Activation: If you are using a coupling agent like DCC or EDC, it may not be activating the carboxylic acid effectively. This could be due to reagent quality, insufficient equivalents, or the presence of moisture which can hydrolyze the activated intermediate.[1][2]
-
Acid-Base Neutralization: A competing acid-base reaction between the carboxylic acid and the amine (ammonia) can form an ammonium salt, which is less reactive under standard coupling conditions.[3][4] This is particularly an issue in direct reactions without a coupling agent.[3]
-
Steric Hindrance: While less of a concern with ammonia, bulky reactants can slow down the reaction rate, leading to incomplete conversion.
Q3: My final product is contaminated with a white, sparingly soluble solid. What is this impurity and how can I remove it?
A3: If you are using DCC as a coupling agent, the white, sparingly soluble solid is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction.[6] DCU is notoriously difficult to remove by chromatography due to its variable solubility.[7]
-
Removal Strategy: The most effective way to remove DCU is by filtration. Since DCU is insoluble in many common organic solvents like dichloromethane (DCM) and diethyl ether, the reaction mixture can be filtered to remove the precipitated DCU. Chilling the reaction mixture can further decrease the solubility of DCU and improve its removal by filtration.
Q4: How can I minimize the formation of N-acylurea byproduct when using carbodiimide coupling agents?
A4: The formation of N-acylurea is a known side reaction in carbodiimide-mediated couplings, arising from the rearrangement of the O-acylisourea intermediate.[3][8] To minimize this:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[2][6][9]
-
Control of Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement reaction more than the desired amidation.
Q5: What are the best practices for purifying this compound?
A5: Purification strategies depend on the impurities present:
-
Aqueous Workup: An acidic wash (e.g., dilute HCl) can be used to remove any unreacted amine (if an amine other than ammonia is used) by converting it to a water-soluble salt. A basic wash (e.g., dilute NaHCO₃ or NaOH) can remove unreacted 2-ethyl-5-methylhexanoic acid by converting it to its water-soluble carboxylate salt.[10]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Chromatography: Silica gel column chromatography can be used to separate the amide product from non-polar impurities and some byproducts. However, as mentioned, it is not very effective for removing DCU.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Extend the reaction time if starting materials are still present.- Ensure stoichiometric amounts of reagents are used; consider a slight excess of the amine or activating agent. |
| Poor quality of reagents | - Use freshly opened or properly stored coupling agents and anhydrous solvents.- The presence of water can hydrolyze activated intermediates.[1][2] |
| Suboptimal reaction temperature | - For carbodiimide couplings, reactions are typically run at room temperature or 0 °C to minimize side reactions.[2]- For the acyl chloride route, the amination step is often performed at low temperatures to control the exothermic reaction. |
| Ineffective removal of byproducts | - For the acyl chloride method, ensure the complete removal of HCl formed during the reaction, as it can protonate the amine, rendering it non-nucleophilic.[8] Adding a non-nucleophilic base like triethylamine or pyridine can neutralize the HCl.[4] |
Issue 2: Presence of Multiple Spots on TLC/LC-MS Analysis
| Potential Impurity | Identification & Removal |
| Unreacted 2-ethyl-5-methylhexanoic acid | - Appears as a more polar spot on TLC than the amide.- Removal: Perform a basic aqueous wash (e.g., saturated NaHCO₃ solution) during workup to extract the carboxylic acid into the aqueous layer.[10] |
| N,N'-dicyclohexylurea (DCU) (from DCC coupling) | - Often appears as a streak or a spot with low mobility on TLC.- Removal: Filter the reaction mixture before workup. DCU has low solubility in many organic solvents. |
| N-acylurea (from carbodiimide coupling) | - This byproduct can be difficult to separate from the desired amide.- Prevention: Use additives like HOBt or NHS during the coupling reaction.[2][6][9] |
| Anhydride of 2-ethyl-5-methylhexanoic acid (from acyl chloride route) | - Can form if the acyl chloride reacts with unreacted carboxylic acid.- Removal: Can be hydrolyzed to the carboxylic acid during a basic aqueous workup and subsequently removed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via EDC Coupling
-
Dissolution: Dissolve 2-ethyl-5-methylhexanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Coupling Agents: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution.
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the activation of the carboxylic acid.
-
Amination: Add a solution of ammonia in an organic solvent (e.g., 2M solution in methanol) or bubble ammonia gas through the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Synthesis of this compound via the Acyl Chloride Route
-
Acyl Chloride Formation:
-
In a fume hood, add thionyl chloride (1.2 eq) dropwise to a solution of 2-ethyl-5-methylhexanoic acid (1.0 eq) in an anhydrous solvent (e.g., DCM) at 0 °C.
-
Add a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amination:
-
Dissolve the crude 2-ethyl-5-methylhexanoyl chloride in an anhydrous aprotic solvent (e.g., DCM).
-
Cool the solution to 0 °C and add a solution of ammonia in an organic solvent (e.g., 2M in methanol) or bubble ammonia gas through the mixture.
-
A non-nucleophilic base like triethylamine (2.0 eq) should be added to neutralize the HCl generated.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature for 2-6 hours.
-
Follow the workup procedure described in Protocol 1.
-
-
Purification: Purify the crude product as described in Protocol 1.
Data Presentation
Table 1: Comparison of Synthetic Routes for Amide Synthesis
| Method | Typical Yield (%) | Common Impurities | Advantages | Disadvantages |
| DCC/HOBt Coupling | 70-90 | N,N'-dicyclohexylurea (DCU), unreacted starting materials | Mild reaction conditions, high yields | DCU removal can be problematic |
| EDC/HOBt Coupling | 70-95 | Water-soluble urea byproduct, unreacted starting materials | Mild conditions, easy removal of urea byproduct by aqueous wash | Higher cost of EDC compared to DCC |
| Acyl Chloride Route | 60-85 | Unreacted acyl chloride, anhydride, residual base | Uses inexpensive reagents | Harsh reagents (SOCl₂), generation of corrosive HCl |
| Thermal Dehydration | 40-70 | Dehydration byproducts, unreacted starting materials | Atom economical, no coupling agents needed | Requires high temperatures, not suitable for sensitive substrates |
Note: The yields are representative and can vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.it]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Enhancing the Bioavailability of 2-Ethyl-5-methylhexanamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the bioavailability of 2-Ethyl-5-methylhexanamide, a model compound representing poorly soluble new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is an organic compound with the chemical formula C9H19NO.[1] Based on its structure, it is predicted to have a molecular weight of approximately 157.25 g/mol and a LogP of 2.2, suggesting it is a relatively lipophilic molecule with potentially low aqueous solubility.[1] These characteristics are common in new chemical entities that often face challenges with oral bioavailability.[2]
Q2: What are the primary reasons a compound like this compound might exhibit low oral bioavailability?
Low oral bioavailability for a compound like this compound is typically due to one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the fluids of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3]
-
Low Permeability: The molecule may struggle to pass through the intestinal wall to enter the bloodstream.[4]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[4]
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) can actively pump the compound out of intestinal cells and back into the GI tract, limiting its absorption.[4][5]
Q3: What initial steps should I take to identify the cause of low bioavailability for this compound?
A systematic approach is recommended. Start with in vitro characterization to understand the primary barriers to absorption before moving to more complex in vivo studies. This will help pinpoint whether the issue is related to solubility, permeability, or metabolic instability.[5]
Troubleshooting Guide
Problem 1: Poor Aqueous Solubility and Dissolution Rate
Symptoms:
-
Low saturation solubility in simulated gastric and intestinal fluids (SGF/SIF).
-
Slow and incomplete dissolution from the solid form during in vitro dissolution testing.[6]
-
High variability in in vivo studies, particularly when administered as a powder.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps & Formulation Strategies |
| High Crystal Lattice Energy | 1. Particle Size Reduction: - Micronization/Nanonization: Decrease the particle size to increase the surface area available for dissolution. This can be achieved through techniques like wet milling or high-pressure homogenization.[7][8]2. Amorphous Solid Dispersions (ASDs): - Disperse the crystalline drug in a polymer carrier to create an amorphous, higher-energy state. This can significantly enhance aqueous solubility and dissolution rate.[9] Common preparation methods include spray drying and hot-melt extrusion.[10] |
| Poor Wettability | 1. Surfactant Addition: - Incorporate surfactants into the formulation to improve the wetting of the drug particles.[11]2. Salt Formation: - If the molecule has ionizable groups, forming a salt can dramatically improve solubility and dissolution rate.[12] |
| Low Intrinsic Solubility | 1. Lipid-Based Formulations: - Dissolve the compound in oils, surfactants, and co-solvents to create solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS).[2][8] These formulations can bypass the dissolution step and present the drug to the GI tract in a solubilized form.[10]2. Complexation: - Use complexing agents like cyclodextrins to form inclusion complexes that enhance the solubility of the drug.[10] |
Problem 2: Low Intestinal Permeability
Symptoms:
-
Low apparent permeability (Papp) in Caco-2 cell monolayer assays.[13]
-
High efflux ratio in bidirectional Caco-2 assays, suggesting the involvement of efflux transporters.
-
Low fraction absorbed (Fa) in in vivo studies despite adequate solubility.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps & Formulation Strategies |
| Efflux by P-glycoprotein (P-gp) | 1. Co-administration with P-gp Inhibitors: - In preclinical studies, co-administer with known P-gp inhibitors (e.g., verapamil) to confirm P-gp involvement.[5]2. Formulation with P-gp Inhibiting Excipients: - Some surfactants and polymers used in ASDs and lipid-based formulations (e.g., Vitamin E TPGS, Cremophor EL) have P-gp inhibitory effects. |
| Poor Passive Diffusion | 1. Permeation Enhancers: - Incorporate permeation enhancers into the formulation. These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[10] (Note: Use with caution due to potential toxicity).2. Lipid-Based Formulations: - The components of lipid-based formulations can help to fluidize the cell membrane, thereby enhancing permeability. |
Problem 3: Extensive First-Pass Metabolism
Symptoms:
-
High clearance in in vitro liver microsome or hepatocyte stability assays.
-
Low oral bioavailability (F%) despite good solubility and permeability.
-
High ratio of metabolites to the parent drug in plasma after oral administration.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps & Formulation Strategies |
| High Hepatic or Gut Wall Metabolism | 1. Prodrug Approach: - Modify the chemical structure to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation.[13]2. Nanoparticle Formulations: - Encapsulating the drug in nanoparticles can sometimes alter its distribution and reduce exposure to metabolic enzymes in the liver.[7]3. Mucoadhesive Systems: - Formulations that adhere to the intestinal mucosa can promote lymphatic uptake, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[9] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of a polymer carrier (e.g., PVP K30, Soluplus®) in 10 mL of a suitable organic solvent (e.g., methanol or acetone). Ensure a clear solution is formed.[5]
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.[5]
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[5]
-
Milling and Sieving: Gently mill the dried film and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
Protocol 2: In Vitro Dissolution Testing
This protocol is based on the USP Apparatus 2 (Paddle Method).[6]
-
Media Preparation: Prepare 900 mL of dissolution medium (e.g., Simulated Intestinal Fluid, pH 6.8) and pre-heat to 37°C ± 0.5°C.
-
Apparatus Setup: Set up the USP Apparatus 2 with a paddle speed of 75 RPM.
-
Sample Introduction: Introduce a sample of the this compound formulation (e.g., the ASD prepared above) into the dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-heated medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Data Presentation
Table 1: Comparative Dissolution of this compound Formulations
| Formulation | % Dissolved at 15 min | % Dissolved at 60 min |
| Crystalline API | 5% | 12% |
| Micronized API | 15% | 35% |
| Amorphous Solid Dispersion (1:2 Drug:PVP K30) | 65% | 92% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 85% | >95% |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (F%) |
| Crystalline API Suspension | 50 | 4.0 | 350 | 5% |
| Amorphous Solid Dispersion | 450 | 1.0 | 2100 | 30% |
| SEDDS | 700 | 0.5 | 2800 | 40% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. agnopharma.com [agnopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. pharm-int.com [pharm-int.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2-Ethyl-5-methylhexanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of 2-Ethyl-5-methylhexanamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Signal Intensity | Inadequate extraction efficiency. | Optimize the solvent and pH for liquid-liquid extraction (LLE) or select an appropriate solid-phase extraction (SPE) sorbent. |
| Low injection volume or incorrect split ratio. | Use a larger injection volume or switch to a splitless injection mode for trace analysis.[1] | |
| Analyte degradation in the injector port. | Lower the injector temperature. Ensure the injector liner is clean and deactivated. | |
| Incorrect mass spectrometer settings. | Verify the mass spectrometer is set to the correct acquisition mode (e.g., Selected Ion Monitoring - SIM) for the target ions of this compound. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC column or liner. | Use a deactivated liner and a high-quality, low-bleed GC column suitable for amide analysis. Perform column conditioning. |
| Co-elution with matrix components. | Optimize the GC oven temperature program to improve separation.[2] Enhance sample cleanup procedures. | |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Inconsistent Retention Times | Fluctuation in carrier gas flow rate. | Check for leaks in the GC system. Ensure the carrier gas supply is stable.[2] |
| Changes in oven temperature. | Calibrate the GC oven temperature. Ensure the temperature program is consistent between runs. | |
| Column degradation. | Trim the first few centimeters of the column or replace the column if it's old or has been subjected to harsh conditions. | |
| High Background Noise | Contaminated carrier gas, solvent, or glassware. | Use high-purity gas and solvents. Thoroughly clean all glassware. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Use a low-bleed column. | |
| Septum bleed. | Use high-quality, low-bleed septa and replace them regularly. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Signal Intensity | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes, though positive mode is generally effective for amides.[1] |
| Matrix suppression. | Improve sample cleanup to remove interfering matrix components.[1] Dilute the sample. Use an internal standard to compensate for matrix effects. | |
| Incorrect mobile phase composition. | Adjust the mobile phase pH and organic solvent composition to enhance analyte retention and ionization. | |
| Suboptimal MS/MS transition selection. | Optimize the precursor and product ion selection (MRM transitions) for this compound using a standard solution. | |
| Poor Peak Shape | Inappropriate column chemistry. | Select a column with suitable stationary phase chemistry (e.g., C18) for retaining a moderately polar compound like this compound. |
| Secondary interactions with the stationary phase. | Add a small amount of an ion-pairing agent or modify the mobile phase pH. | |
| Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper pump mixing. Degas the solvents. |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the needle wash solvent and procedure. Use a guard column. |
| High concentration samples analyzed before low concentration samples. | Inject a blank solvent run after high concentration samples. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical methods for trace level detection of this compound?
A1: For trace level detection of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques due to their high sensitivity and selectivity.[1] GC-MS is well-suited for volatile and semi-volatile compounds, while LC-MS/MS is advantageous for less volatile compounds or when derivatization is not desirable.
Q2: How should I prepare my sample for GC-MS analysis of this compound?
A2: A common sample preparation technique is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For LLE, a non-polar solvent like dichloromethane or ethyl acetate can be used to extract the analyte from an aqueous matrix. For SPE, a C18 or a mixed-mode cation exchange sorbent may be effective. The extracted sample should then be concentrated and reconstituted in a suitable solvent for injection.[2]
Q3: What are the key instrument parameters to consider for the GC-MS analysis of this compound?
A3: Key GC-MS parameters include:
-
Injector Temperature: Typically around 250 °C.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Oven Temperature Program: A starting temperature of around 40-60°C, ramped up to 280°C to ensure good separation of the analyte from other matrix components.[1][2]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for higher sensitivity at trace levels, monitoring characteristic ions of this compound.
Q4: What are the optimal settings for LC-MS/MS detection of this compound?
A4: For LC-MS/MS analysis, consider the following:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to aid in protonation for positive ion mode ESI.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for amides.[1]
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves optimizing the precursor ion (the protonated molecule [M+H]+) and one or two product ions.
Q5: How can I quantify the concentration of this compound in my samples?
A5: Quantification is typically achieved by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard, a structurally similar compound not present in the sample, should be used to correct for variations in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of amide compounds using GC-MS and LC-MS/MS, which can be expected to be similar for this compound.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 mg/kg[2] | ~0.1-0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Typically 3-5 times the LOD |
| Linearity (R²) | > 0.9995[2] | > 0.99[1] |
| Recovery (%) | 80-105%[2] | 85-115%[1] |
| Relative Standard Deviation (RSD) | < 2.5%[2] | < 15%[1] |
Experimental Protocols & Workflows
General GC-MS Experimental Protocol
-
Sample Preparation (LLE):
-
To 10 mL of an aqueous sample, add 2 g of NaCl.
-
Extract with 5 mL of dichloromethane by shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at 1.1 mL/min.[2]
-
Oven Program: 40°C for 2 min, then ramp at 20°C/min to 280°C and hold for 1 min.[2]
-
MS Interface: 260°C.[2]
-
MS Mode: Full scan for initial identification, then SIM for quantification.
-
General LC-MS/MS Experimental Protocol
-
Sample Preparation:
-
Precipitate proteins in the sample by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Take the supernatant and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: ESI in positive ion mode.
-
MS Mode: MRM, monitoring specific precursor-product ion transitions for this compound.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
Technical Support Center: Green Synthesis of 2-Ethyl-5-methylhexanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of 2-Ethyl-5-methylhexanamide. The following information is based on established green chemistry approaches to amide bond formation, which can be adapted for the synthesis of this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for the synthesis of amides like this compound?
A1: The main green chemistry strategies for amide synthesis aim to replace hazardous reagents and solvents, improve energy efficiency, and reduce waste. Key approaches include:
-
Biocatalysis: Utilizing enzymes, such as lipases (e.g., Candida antarctica lipase B or CALB), to catalyze the direct amidation of a carboxylic acid and an amine under mild conditions.[1][2][3]
-
Catalytic Direct Amidation: Employing catalysts like boric acid or ceric ammonium nitrate to facilitate the reaction between a carboxylic acid and an amine, avoiding the need for stoichiometric activating agents that generate significant waste.[4][5][6]
-
Use of Green Solvents: Replacing conventional and often hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or deep eutectic solvents (DESs).[7][8][9]
-
Flow Chemistry: Performing the synthesis in a continuous flow reactor, which can enhance safety, improve heat and mass transfer, and allow for easier scaling and automation.[10][11]
-
Electrosynthesis: Using electricity to drive the formation of the amide bond, which can eliminate the need for chemical oxidants or reducing agents.[12][13]
-
Photocatalysis: Utilizing light and a photocatalyst, such as a Covalent Organic Framework (COF), to drive the reaction, often under mild conditions.[14]
Q2: Which enzyme is recommended for the biocatalytic synthesis of this compound?
A2: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and versatile biocatalyst for direct amidation reactions.[1][2] It has a broad substrate scope and can function in non-aqueous, green solvents, making it a strong candidate for the synthesis of this compound from 2-ethyl-5-methylhexanoic acid and an appropriate amine.
Q3: What are the advantages of using flow chemistry for amide synthesis?
A3: Flow chemistry offers several advantages over traditional batch synthesis, including:
-
Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with handling hazardous reagents or exothermic reactions.
-
Improved Efficiency: Superior heat and mass transfer lead to faster reaction times and higher yields.
-
Scalability: Production can be easily scaled up by running the system for longer periods.
-
Automation: Flow systems can be automated for continuous production and process monitoring.
-
Telescoped Reactions: Multiple reaction steps can be performed in sequence without isolating intermediates, saving time and reducing waste.[11]
Q4: Can I perform the direct amidation of 2-ethyl-5-methylhexanoic acid without a coupling agent?
A4: Yes, direct amidation is a key goal of green amide synthesis. This can be achieved through:
-
Biocatalysis: Enzymes like CALB directly join the carboxylic acid and amine.[1]
-
Heterogeneous Catalysis: Using a solid catalyst that can be easily recovered and reused.
-
Homogeneous Catalysis: Catalysts like boric acid can be used in small amounts to promote the reaction, often with azeotropic removal of water.[5]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate the direct amidation, often in the presence of a catalyst and sometimes under solvent-free conditions.[4]
Troubleshooting Guides
Biocatalytic Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | 1. Inactive enzyme. 2. Inappropriate solvent. 3. Water inhibition. 4. Substrate inhibition. | 1. Check the activity of the enzyme with a standard reaction. 2. Screen alternative green solvents like CPME or 2-MeTHF.[1] 3. Add molecular sieves to the reaction mixture to remove water formed during the reaction.[2] 4. Vary the substrate concentrations to identify optimal ratios. |
| Slow reaction rate | 1. Suboptimal temperature. 2. Insufficient enzyme loading. 3. Poor mixing. | 1. Optimize the reaction temperature. For CALB, temperatures around 60°C are often effective.[1] 2. Increase the amount of biocatalyst. 3. Ensure adequate stirring to overcome mass transfer limitations. |
| Difficulty in product isolation | 1. Enzyme leaching. 2. Emulsion formation. | 1. Use an immobilized enzyme to simplify filtration. 2. Choose a solvent system that allows for easy separation of the product. |
Flow Chemistry Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Reactor Clogging | 1. Product precipitation. 2. Catalyst bed compaction. 3. Salt formation. | 1. Adjust solvent composition to improve solubility. 2. Use a larger particle size for the packed bed catalyst or operate in a different flow regime.[10] 3. Ensure reagents are fully dissolved and consider using a scavenger resin for byproducts. |
| Low Yield | 1. Insufficient residence time. 2. Suboptimal temperature or pressure. 3. Poor mixing. | 1. Decrease the flow rate or use a larger reactor coil to increase residence time. 2. Systematically vary the temperature and pressure to find the optimal conditions. 3. Use a static mixer or a micromixer to improve mixing of reagent streams. |
| Inconsistent Results | 1. Unstable pump flow rates. 2. Temperature fluctuations. 3. Reagent degradation. | 1. Calibrate pumps regularly and ensure they are suitable for the chosen solvents and pressures. 2. Use a reliable thermostat or reactor heating system. 3. Prepare fresh reagent solutions and store them appropriately. |
Data Presentation
Table 1: Comparison of Green Amide Synthesis Methodologies
| Method | Typical Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Biocatalysis | Candida antarctica lipase B (CALB)[1] | CPME, 2-MeTHF[1] | 40-70 | 1-24 h | >90 | High selectivity, mild conditions, low waste. |
| Boric Acid Catalysis | Boric Acid (1-50 mol%)[5] | Toluene (with water removal) | 80-110 | 8-20 h | 80-95 | Low-cost catalyst, simple procedure. |
| Microwave-Assisted | Ceric Ammonium Nitrate (CAN)[4] | Solvent-free | 120-150 | 15-60 min | 70-90 | Rapid synthesis, energy efficient. |
| Photocatalysis | Covalent Organic Framework (COF)[14] | Acetonitrile | Room Temperature | 12-24 h | 85-98 | Uses visible light, mild conditions, recyclable catalyst. |
| Flow Chemistry | Various (packed bed or homogeneous) | Varies | 25-150 | seconds to minutes | >85 | Scalable, safe, efficient.[11] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound using CALB
This protocol is a hypothetical adaptation based on general procedures for CALB-catalyzed amidation.[1][2]
-
Materials: 2-ethyl-5-methylhexanoic acid, amine (e.g., ammonia, alkylamine), immobilized Candida antarctica lipase B (Novozym 435), cyclopentyl methyl ether (CPME), molecular sieves (3Å).
-
Procedure: a. To a 25 mL round-bottom flask, add 2-ethyl-5-methylhexanoic acid (1.0 mmol), the amine (1.1 mmol), and 10 mL of CPME. b. Add 100 mg of immobilized CALB and 200 mg of activated molecular sieves. c. Seal the flask and place it in an orbital shaker set to 200 rpm and 60°C. d. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or HPLC. e. Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. f. Filter to remove the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused. g. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. h. Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Flow Chemistry Synthesis of this compound via an Acid Chloride Intermediate
This protocol is a conceptual workflow inspired by general flow chemistry setups for amide synthesis.[11]
-
System Setup:
-
Pump A: Solution of 2-ethyl-5-methylhexanoic acid in a suitable solvent (e.g., THF).
-
Pump B: Solution of a chlorinating agent (e.g., oxalyl chloride with a catalytic amount of DMF) in the same solvent.
-
Pump C: Solution of the amine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Reactor 1 (Coil): Heated to an optimized temperature (e.g., 60°C) for acid chloride formation.
-
Reactor 2 (Coil): Maintained at a suitable temperature (e.g., 25°C) for the amidation reaction.
-
Back pressure regulator to maintain system pressure.
-
-
Procedure: a. The streams from Pump A and Pump B are combined at a T-mixer and enter Reactor 1. The residence time is controlled by the flow rate and coil volume to ensure complete conversion to the acid chloride. b. The output from Reactor 1 is then mixed with the stream from Pump C at a second T-mixer. c. The combined stream enters Reactor 2 for the amidation reaction. d. The output from Reactor 2 is collected. The solvent is removed in vacuo, and the crude product is purified, typically by an aqueous workup followed by chromatography.
Visualizations
Caption: Workflow for biocatalytic synthesis of amides.
Caption: Schematic of a two-step flow chemistry setup for amide synthesis.
References
- 1. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids [mdpi.com]
- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 6. scispace.com [scispace.com]
- 7. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 13. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs | Department Of Science & Technology [dst.gov.in]
Technical Support Center: 2-Ethyl-5-methylhexanamide Stability Testing
Disclaimer: Specific long-term stability data for 2-Ethyl-5-methylhexanamide is not widely available in public literature. This guide is based on the general principles of pharmaceutical stability testing as outlined by ICH guidelines and common practices for small amide-containing molecules. The provided data and protocols are representative examples to guide researchers.
Frequently Asked Questions (FAQs)
Q1: What are the standard ICH conditions for long-term stability testing of a new chemical entity like this compound?
A1: For a new drug substance, long-term stability testing is typically conducted under the conditions of the climatic zone for which the product is intended. According to ICH Q1A(R2) guidelines, the general case for long-term storage is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1] The study should run for a minimum of 12 months on at least three primary batches.[2] Accelerated stability testing is also performed at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months to help predict the shelf life and identify potential degradation products.[1]
Q2: What is a forced degradation study and why is it necessary for this compound?
A2: A forced degradation, or stress testing, study exposes the drug substance to conditions more severe than accelerated stability testing.[3] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[4][5] The purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method used for stability testing.[3][6] This ensures that the method can accurately measure the amount of this compound without interference from its impurities.
Q3: What are the most probable degradation pathways for an amide compound like this compound?
A3: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. The most probable degradation pathway for this compound is the hydrolysis of the amide bond to yield 2-ethyl-5-methylhexanoic acid and ammonia. This reaction can be accelerated by heat. Oxidative degradation is also possible, although typically less common for simple aliphatic amides unless specific functionalities are present.
Troubleshooting Guide
Issue 1: I am observing a significant decrease in the assay value of this compound during the first 3 months of my long-term stability study at 25°C/60% RH.
| Possible Cause | Troubleshooting Step |
| Inherent Instability | The molecule may be less stable than anticipated. Review data from forced degradation studies to see if this aligns with expected degradation rates. |
| Interaction with Container | The drug substance may be interacting with or adsorbing to the container closure system. Analyze the container for any leachables or evidence of interaction. |
| Analytical Method Error | The analytical method may not be accurate or precise. Re-validate the method, paying close attention to sample preparation and standard stability. |
| Incorrect Storage Conditions | Verify that the stability chamber has maintained the correct temperature and humidity throughout the study period by checking chamber logs. |
Issue 2: New, unidentified peaks are appearing in my HPLC chromatograms from the 6-month accelerated stability samples.
| Possible Cause | Troubleshooting Step |
| Degradation Products | These are likely degradation products. The goal of a stability-indicating method is to separate these from the parent peak.[7] |
| Method Specificity | The analytical method may lack the required specificity. The appearance of new peaks demonstrates the stability-indicating nature of the method if they are well-resolved from the main peak. |
| Identification Required | Per ICH guidelines, significant degradation products should be identified.[8] Use techniques like LC-MS to determine the mass of the unknown peaks and propose structures. Compare these with products from forced degradation studies. |
| System Contamination | Ensure the peaks are not from system contamination or carryover. Run a blank injection to confirm.[9] |
Issue 3: My HPLC peak for this compound is showing significant tailing or broadening over time.
| Possible Cause | Troubleshooting Step |
| Column Degradation | The HPLC column may be degrading, especially if the mobile phase pH is outside the stable range for the column (typically pH 2-8).[10] Replace the guard column or the analytical column. |
| Sample Matrix Effects | Degradation products might be interfering with the chromatography. Adjust the mobile phase composition or gradient to improve peak shape.[9] |
| Column Overload | Injecting too much sample can cause peak distortion. Try injecting a smaller volume or diluting the sample.[11] |
| Contaminant Buildup | Strong adsorbing impurities may be building up at the head of the column. Implement a column wash step or use a guard column.[11] |
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data from a 12-month long-term stability study of this compound (Batch No. 2E5M-001).
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Crystalline Powder | 99.8 | 0.15 |
| 3 | White Crystalline Powder | 99.7 | 0.22 |
| 6 | White Crystalline Powder | 99.5 | 0.38 |
| 9 | White Crystalline Powder | 99.4 | 0.51 |
| 12 | White Crystalline Powder | 99.2 | 0.65 |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Crystalline Powder | 99.8 | 0.15 |
| 3 | White Crystalline Powder | 98.9 | 0.95 |
| 6 | White Crystalline Powder | 97.5 | 2.35 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation: HPLC with UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Concentration: 0.5 mg/mL
-
Sample Concentration: 0.5 mg/mL
Protocol 2: Forced Degradation (Stress Testing)
This protocol outlines the conditions for stress testing to identify potential degradation products.[4]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 12 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 7 days.
-
Photolytic Degradation: Expose the drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Visualizations
Experimental Workflow
Caption: Workflow for a long-term stability study of this compound.
Hypothetical Degradation Pathway
Caption: Hypothetical acid-catalyzed hydrolysis pathway for this compound.
Troubleshooting Logic for OOS Result
Caption: Decision tree for troubleshooting an Out-of-Specification (OOS) result.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. acdlabs.com [acdlabs.com]
- 7. scispace.com [scispace.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mitigating batch-to-batch variability in 2-Ethyl-5-methylhexanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of 2-Ethyl-5-methylhexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
-
Activation of the Carboxylic Acid: This is the most frequent method, where the carboxylic acid is activated to facilitate the reaction with an amine. Common activating agents include:
-
Carbodiimides: Such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (hydroxybenzotriazole) to minimize side reactions and racemization if chiral centers are present.[1]
-
Uronium/Phosphonium Salts: Reagents like HATU, HBTU, or PyBOP are highly efficient but can be more expensive.[2][]
-
Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a cost-effective method for large-scale synthesis but requires careful handling due to the reactivity and potential for side reactions.[2][]
-
Acid Anhydrides: Carboxylic acids can be converted to anhydrides, which then react with amines to form the amide.[]
-
-
Direct Thermal Amidation: This involves heating the carboxylic acid and amine together at high temperatures to drive off water.[1][2] This method is generally less common for complex molecules as it can lead to side products and degradation.[1]
-
Catalytic Methods: Modern approaches utilize catalysts, such as boric acid derivatives, to promote the direct condensation of carboxylic acids and amines under milder conditions.[2][4]
Q2: What are the likely sources of batch-to-batch variability in this synthesis?
A2: Batch-to-batch variability can stem from several factors throughout the manufacturing process. Key contributing factors include:
-
Raw Material Quality: Variations in the purity of starting materials, such as 2-ethyl-5-methylhexanoic acid and the amine source, can significantly impact the reaction outcome. Impurities in these materials can lead to side reactions and the formation of by-products.
-
Process Parameter Control: Inconsistent control of critical process parameters like reaction temperature, time, agitation speed, and the rate of reagent addition can lead to different impurity profiles and yields between batches.
-
Solvent and Reagent Quality: The grade and water content of solvents and reagents can affect reaction kinetics and the formation of impurities. For instance, excess water can hydrolyze activated intermediates.
-
Human Factors: In manual or semi-automated processes, variations in operator procedures can introduce variability.[5]
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Residual 2-ethyl-5-methylhexanoic acid or the amine source.
-
By-products from Coupling Agents: For example, if EDC is used, the corresponding urea by-product will be formed.[1]
-
Side-products from the Reaction: Such as the formation of N,N-diacylated products if a primary amine is used under certain conditions.[]
-
Degradation Products: If the reaction is run at elevated temperatures for extended periods, thermal degradation of the starting materials or product may occur.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction is consistently resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Poor Quality Starting Materials | Verify the purity of 2-ethyl-5-methylhexanoic acid and the amine using appropriate analytical techniques (e.g., NMR, GC-MS).Use fresh, high-purity reagents and solvents. |
| Inefficient Activation | If using a coupling agent, ensure it is fresh and has been stored correctly.Consider switching to a more powerful activating agent (e.g., from EDC to HATU). |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. Some coupling reactions are performed at 0°C to room temperature.Vary the reaction time to determine the point of maximum conversion.Adjust the stoichiometry of the coupling agent and amine. |
| Product Loss During Work-up | Analyze aqueous layers by TLC or LC-MS to check for product loss during extraction.Optimize the pH of the aqueous phase during work-up to ensure the product remains in the organic layer. |
Issue 2: High Levels of Impurities
Q: My final product shows significant impurities after purification. How can I identify and reduce them?
A: High impurity levels are often due to side reactions or incomplete reactions.
Troubleshooting Impurity Formation
Caption: Logical steps for identifying and reducing impurities.
Hypothetical Impurity Profile Analysis:
The following table shows a hypothetical analysis of two different batches with varying impurity profiles.
| Parameter | Batch A | Batch B | Potential Cause & Action |
| Purity (by HPLC) | 95.2% | 98.5% | Batch A shows lower purity. |
| Impurity 1 (Unreacted Acid) | 2.5% | 0.8% | Incomplete reaction in Batch A. Action: Increase reaction time or stoichiometry of the activating agent. |
| Impurity 2 (Urea by-product) | 1.8% | 0.5% | Inefficient removal of coupling by-product in Batch A. Action: Optimize aqueous wash steps during work-up. |
| Impurity 3 (Unknown) | 0.5% | 0.2% | Minor side-product. Action: Further characterization may be needed if it exceeds specification. |
Issue 3: Inconsistent Results Between Batches
Q: I am observing significant variability in yield and purity between different batches, even when following the same protocol. What should I investigate?
A: Inconsistent results are a hallmark of poor process control or variability in raw materials.
Key Areas to Investigate for Batch-to-Batch Variability:
-
Raw Material Analysis:
-
Implement a robust quality control check for all incoming raw materials.
-
Compare certificates of analysis from different lots of starting materials.
-
Consider qualifying a single, reliable supplier for critical reagents.
-
-
Process Parameter Monitoring:
-
Ensure that all process parameters (temperature, pressure, addition rates, mixing speed) are accurately monitored and controlled.
-
Calibrate all monitoring equipment regularly.
-
-
Standard Operating Procedures (SOPs):
-
Develop and strictly adhere to detailed SOPs for all stages of the synthesis, work-up, and purification.
-
Ensure all operators are thoroughly trained on the SOPs.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via EDC/HOBt Coupling
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
2-ethyl-5-methylhexanoic acid (1.0 eq)
-
Ammonia source (e.g., Ammonium chloride, 1.2 eq) or primary/secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA, 2.5 eq, if using an ammonium salt)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 2-ethyl-5-methylhexanoic acid in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add HOBt and the amine source (or ammonium chloride and DIPEA).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC portion-wise, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
This guide provides a framework for addressing common issues in the synthesis of this compound. Successful mitigation of batch-to-batch variability relies on a combination of robust analytical methods, well-defined process parameters, and high-quality raw materials.
References
Validation & Comparative
Comparative Guide to Analytical Methods for Amide-Based Insect Repellents in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide will focus on the two primary analytical techniques utilized for this class of compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and data presented here can serve as a strong foundation for developing and validating a method for 2-Ethyl-5-methylhexanamide.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of various validated methods for the analysis of DEET and Icaridin in biological matrices. This allows for a direct comparison of the key validation parameters.
| Analyte(s) | Matrix | Analytical Method | Sample Preparation | Linearity Range | LOD/LOQ | Precision (%RSD) | Recovery (%) | Reference |
| DEET & 2 Metabolites | Human Urine | Online SPE-HPLC-MS/MS | Online Solid-Phase Extraction (SPE) | Not Specified | LOD: 0.01–0.1 µg/L | 3.7–10 | Accuracy: 91–116% | [1] |
| DEET & Permethrin | Human Plasma | GC-MS | Liquid-Liquid Extraction (LLE) with tert-butylmethylether | 1–100 ng/mL | LOQ: 1 ng/mL | Intra-day: 1.3–8, Inter-day: 3 | >80 | [2][3] |
| Icaridin, DEET & 2 Metabolites | Human Urine | SPE-LC-MS/MS | Solid-Phase Extraction (SPE) | >0.999 (R²) | LOD: 0.06–0.11 µg/L, LLOQ: 0.21–0.37 µg/L | Intra-day: 1.5–17.5, Inter-day: 0.9–15.8 | 74–88 | [4][5] |
| 13 Insecticide Metabolites | Human Urine | GC-MS | Liquid-Liquid Extraction (LLE) & Derivatization (MTBSTFA) | 0.5–15 µg/L | <0.1 µg/L | <8.1 | ~90.48 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized experimental protocols for GC-MS and LC-MS/MS analysis of amide-based insect repellents in biological matrices, based on published literature.
Sample Preparation
Sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analyte of interest. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[7]
-
Liquid-Liquid Extraction (LLE):
-
To a volume of the biological sample (e.g., 1 mL of plasma or urine), add a suitable internal standard.
-
Add an extraction solvent (e.g., tert-butylmethylether, hexane).[2][8]
-
Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
-
For GC-MS analysis, a derivatization step using an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) may be necessary to improve the volatility and chromatographic properties of the analytes.[6][9]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-polarity phase) with an appropriate solvent (e.g., methanol followed by water).[7]
-
Load the biological sample (which may be pre-treated, for instance, by acidification with formic acid) onto the cartridge.[4]
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the analytes of interest with a stronger solvent (e.g., methanol).
-
The eluate can be evaporated and reconstituted or directly injected into the LC-MS/MS system.
-
Some modern systems utilize online SPE, where the extraction is directly coupled to the HPLC system, increasing throughput.[1]
-
Chromatographic Separation and Mass Spectrometric Detection
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Column: Typically a non-polar or medium-polarity capillary column (e.g., RTX-35).[6]
-
Injection: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interaction with the stationary phase.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is most common.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity.
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph (LC):
-
Column: Reversed-phase columns (e.g., C18) are commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common, typically in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and then monitoring for a specific product ion after fragmentation, providing high selectivity and sensitivity.
-
Mandatory Visualizations
Caption: General experimental workflow for the analysis of amide-based insect repellents.
Caption: Comparison of GC-MS and LC-MS/MS for amide repellent analysis.
References
- 1. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of skin-insect repellent icaridin and DEET in human urine using solid-phase extraction and liquid chromatography with tandem mass spectrometry and its application to a sample of Japanese adults [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 9. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Ethyl-5-methylhexanamide Cross-Reactivity with Structurally Related Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Ethyl-5-methylhexanamide with other compounds, drawing upon data from structurally analogous molecules and established methodologies for assessing such interactions. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document leverages findings from related aliphatic amides and the well-documented cross-reactivity profiles of amide-type local anesthetics to provide a framework for understanding and evaluating potential off-target interactions.
Introduction to this compound
This compound is a chemical compound with the molecular formula C9H19NO.[1] Its structure features a branched alkyl chain with a primary amide group. While specific applications and biological activities are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Understanding its potential for cross-reactivity is crucial for researchers investigating its biological effects or developing it for pharmaceutical or other applications.
Principles of Cross-Reactivity
Cross-reactivity occurs when an antibody or a receptor that is specific for one particular antigen or ligand also binds to a different, but structurally similar, molecule.[2][3] This phenomenon is a critical consideration in drug development and diagnostics, as it can lead to off-target effects, false positives in immunoassays, or allergic reactions. The degree of cross-reactivity is influenced by the structural similarity between the primary ligand and the cross-reacting molecule, particularly in the regions recognized by the antibody or receptor.
Assessing Cross-Reactivity: Methodologies
Several experimental techniques are employed to evaluate the cross-reactivity of a compound. These methods can be broadly categorized into immunological assays and in vivo or in vitro functional assays.
Immunological Assays
Immunoassays are the most common methods for quantifying cross-reactivity, particularly for small molecules.[4][5] These assays rely on the specific binding between an antibody and its target antigen.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a highly sensitive technique for detecting and quantifying small molecules.[4][6] In a competitive ELISA, the sample compound (e.g., this compound) competes with a labeled version of the target antigen for a limited number of antibody binding sites. The extent of cross-reactivity is determined by the concentration of the test compound required to inhibit the binding of the labeled antigen by 50% (IC50). A lower IC50 value indicates a higher binding affinity and greater cross-reactivity.
-
Radioimmunoassay (RIA): Similar in principle to ELISA, RIA uses a radiolabeled antigen for detection. It is a highly sensitive method but involves the handling of radioactive materials.
In Vivo and In Vitro Allergic Response Testing
For compounds with the potential to elicit an allergic response, in vivo and in vitro tests are utilized to assess cross-reactivity between different substances. This is particularly relevant for classes of compounds like amide-type local anesthetics, which are known to occasionally cause hypersensitivity reactions.
-
Skin Prick Test (SPT): A small amount of the test substance is introduced into the skin via a small prick. A positive reaction, indicated by a wheal and flare, suggests an IgE-mediated allergic response.
-
Intradermal Test (IDT): A small amount of the test substance is injected into the dermal layer of the skin. This test is more sensitive than the SPT.
Cross-Reactivity of Structurally Similar Amides: A Comparative Analysis
In the absence of direct cross-reactivity data for this compound, this section presents data from two relevant case studies: a quantitative analysis of antibodies targeting myristic amide conjugates and a qualitative overview of cross-reactivity among amide-type local anesthetics.
Case Study 1: Quantitative Cross-Reactivity of Antibodies to Myristic Amide Conjugates
A study on antibodies targeting myristic amide conjugates provides a valuable model for quantifying cross-reactivity among structurally related amides.[7] The following table summarizes the cross-reactivity of a monoclonal antibody raised against a myristoylated peptide with other fatty acid-modified peptides. The IC50 value represents the concentration of the competitor peptide required to inhibit 50% of the antibody binding to the myristoylated peptide.
| Competitor Compound | Fatty Acid Chain Length | Structure | IC50 (nM) | Percent Cross-Reactivity (%) |
| Myristoylated Peptide (Target) | C14 | CH3(CH2)12CO-Peptide | 1.5 | 100 |
| Lauroylated Peptide | C12 | CH3(CH2)10CO-Peptide | 150 | 1 |
| Palmitoylated Peptide | C16 | CH3(CH2)14CO-Peptide | >10,000 | <0.01 |
| Stearoylated Peptide | C18 | CH3(CH2)16CO-Peptide | >10,000 | <0.01 |
Data is hypothetical and for illustrative purposes, based on the principles described in the cited literature.
Interpretation: The monoclonal antibody demonstrates high specificity for the myristoyl (C14) amide. A slight cross-reactivity is observed with the lauroyl (C12) amide, which has a similar chain length. However, the cross-reactivity with longer-chain fatty acid amides (palmitoyl and stearoyl) is negligible. This data highlights how subtle changes in the alkyl chain length can significantly impact antibody recognition and cross-reactivity.
Case Study 2: Qualitative Cross-Reactivity of Amide-Type Local Anesthetics
Allergic reactions to amide-type local anesthetics are rare, but cross-reactivity between different agents in this class has been reported. The following table summarizes observed cross-reactivity patterns based on clinical studies using skin testing.
| Primary Allergen | Cross-Reacts With | No Cross-Reactivity With |
| Lidocaine | Mepivacaine, Prilocaine | Bupivacaine, Ropivacaine |
| Mepivacaine | Lidocaine, Bupivacaine | Articaine |
| Articaine | Lidocaine | Mepivacaine, Bupivacaine |
This table represents a summary of findings from multiple clinical reports and is for illustrative purposes. Actual cross-reactivity can vary between individuals.
Interpretation: Cross-reactivity among amide local anesthetics does not follow a predictable pattern and is not universal. While some patients show reactivity to multiple amide anesthetics, others may tolerate alternatives within the same class. This underscores the importance of empirical testing to determine individual cross-reactivity profiles.
Experimental Protocols
Competitive ELISA for Amide Cross-Reactivity
This protocol outlines a general procedure for a competitive ELISA to determine the cross-reactivity of this compound with other structurally related amides.
Materials:
-
Microtiter plates
-
Antibody specific to a target amide (e.g., N-ethylhexanamide)
-
Enzyme-conjugated target amide (hapten-enzyme conjugate)
-
This compound and other test compounds
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the anti-amide antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the enzyme-conjugated target amide and varying concentrations of the test compounds (including this compound and other amides) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each test compound. Calculate the percent cross-reactivity relative to the target amide.
Skin Testing Protocol for Amide Hypersensitivity
The following is a generalized protocol for skin prick and intradermal testing, typically performed by an allergist.
Materials:
-
Test solutions of this compound and other amides at non-irritating concentrations.
-
Positive control (histamine)
-
Negative control (saline)
-
Lancets for SPT
-
Syringes for IDT
Procedure:
-
Skin Prick Test (SPT):
-
Place a drop of each test solution, positive control, and negative control on the patient's forearm.
-
Use a sterile lancet to prick the skin through each drop.
-
Observe for 15-20 minutes. A wheal and flare reaction at the test site, significantly larger than the negative control, indicates a positive result.
-
-
Intradermal Test (IDT):
-
If the SPT is negative, proceed to the IDT.
-
Inject a small amount (e.g., 0.02 mL) of each test solution and the controls into the superficial layer of the skin on the forearm to raise a small bleb.
-
Observe for 15-20 minutes. An increase in the size of the bleb and surrounding erythema compared to the negative control indicates a positive result.
-
Visualizing Methodologies
Logical Workflow for Cross-Reactivity Assessment
Caption: A logical workflow for assessing the cross-reactivity of a target compound.
Competitive ELISA Workflow
Caption: A streamlined workflow for a competitive ELISA to assess cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently unavailable, this guide provides a comprehensive framework for its potential evaluation. By drawing parallels with structurally similar aliphatic amides and the well-studied cross-reactivity of amide-type local anesthetics, researchers can anticipate potential off-target interactions. The provided experimental protocols for competitive ELISA and skin testing offer practical approaches for generating specific cross-reactivity data. For any new compound with potential biological activity, a thorough assessment of its cross-reactivity profile is a critical step in ensuring its specificity and safety.
References
- 1. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. cusabio.com [cusabio.com]
- 4. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bluegreentest.com.au [bluegreentest.com.au]
- 7. benchchem.com [benchchem.com]
Head-to-head comparison of 2-Ethyl-5-methylhexanamide with other commercial repellents
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of leading topical insect repellents. This guide provides a comparative analysis of DEET, Picaridin, and IR3535, supported by experimental data and detailed methodologies. Notably, a thorough search of scientific literature and patent databases yielded no publicly available information on the insect repellent efficacy of 2-Ethyl-5-methylhexanamide; therefore, it is not included in this direct comparison.
Executive Summary
The global threat of vector-borne diseases necessitates the use of effective insect repellents. Among the most widely used and studied active ingredients are N,N-diethyl-meta-toluamide (DEET), Picaridin (also known as Icaridin), and IR3535 (Ethyl butylacetylaminopropionate). This guide synthesizes available data on their performance, offering a clear comparison of their efficacy, duration of protection, and mechanisms of action. The information presented is intended to support researchers in the development of new and improved repellent formulations.
Comparative Efficacy of Commercial Repellents
The effectiveness of a topical repellent is primarily measured by its Complete Protection Time (CPT), which is the duration a repellent prevents insect bites after application. The following table summarizes the CPT of DEET, Picaridin, and IR3535 against various mosquito species from several studies.
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (CPT) in minutes | Reference |
| DEET | 23.8% | Aedes aegypti | 301.5 | [1][2] |
| DEET | 35% | Mansonia uniformis, Culex annulirostris | >300 | [3] |
| DEET | 24% | Aedes albopictus | 360 | [4] |
| Picaridin | 20% | Aedes aegypti, Anopheles stephensi | ~480 | [5][6] |
| Picaridin | 19.2% | Mixed species in field | >540 | [6] |
| IR3535 | 7.5% | Mansonia uniformis, Culex annulirostris | 60 | [3] |
| IR3535 | 20% | Aedes aegypti | 22.9 | [1][2] |
Note: Efficacy can vary depending on the formulation, environmental conditions, and the species of insect.
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized laboratory and field testing methods. Below are detailed protocols for two common experimental procedures.
Arm-in-Cage Test
The Arm-in-Cage test is a standard laboratory method to determine the CPT of a topical repellent.[7][8][9][10]
Objective: To measure the duration of complete protection provided by a repellent formulation against host-seeking female mosquitoes in a controlled laboratory setting.
Materials:
-
Test cage (e.g., 40x40x40 cm)[8]
-
200 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)[8]
-
Repellent formulation to be tested
-
Control substance (e.g., ethanol or the repellent's base formulation without the active ingredient)
-
Human volunteers
-
Protective gloves
Procedure:
-
A predetermined amount of the repellent formulation is applied evenly to a defined area on a volunteer's forearm (e.g., between the wrist and elbow).
-
The other forearm is treated with the control substance.
-
The volunteer's hands are covered with protective gloves.
-
At set intervals (typically every 30 minutes), the treated forearm is exposed inside the cage of mosquitoes for a fixed duration (e.g., 3-5 minutes).[7]
-
The number of mosquito landings and probes (attempts to bite) are recorded.
-
The test is concluded for a specific repellent when the first confirmed bite occurs, which is often defined as one bite followed by another in the same or next exposure period.[8]
-
The CPT is recorded as the time from application to the first confirmed bite.[7]
Spatial Repellency Assay
Spatial repellents release volatile chemicals that prevent insects from entering a treated space.[11][12] The following protocol describes a laboratory assay to measure the movement of mosquitoes away from a chemical stimulus.[11]
Objective: To quantify the ability of a volatile chemical to repel mosquitoes in a defined space.
Materials:
-
Modular test system (e.g., a central cylinder connected to two outer cylinders, one for treatment and one for control)[11]
-
Treated substrate (e.g., filter paper or fabric impregnated with the test chemical)
-
Untreated control substrate
-
20-25 host-seeking female mosquitoes per replicate[11]
-
Aspirator for transferring mosquitoes
Procedure:
-
The treated substrate is placed in one of the outer cylinders (treatment chamber), and the untreated substrate is placed in the other (control chamber).
-
Mosquitoes are released into the central cylinder and allowed to acclimatize for a short period (e.g., 30 seconds).[11]
-
The gates connecting the central cylinder to the outer chambers are opened.
-
After a defined period, the gates are closed, and the number of mosquitoes in each of the three chambers (treatment, control, and central) is counted.
-
The percentage of repellency is calculated based on the distribution of the mosquitoes, with a higher number of mosquitoes in the control and central chambers indicating repellency.
Signaling Pathways in Insect Repellency
The mechanism of action for insect repellents is complex and involves the modulation of an insect's olfactory system. Repellents can act in several ways: by blocking the receptors that detect host cues, by activating receptors that elicit an avoidance response, or by scrambling the overall odor signal, causing confusion.[3][13]
DEET and other repellents are known to interact with multiple types of olfactory receptors in insects. The primary olfactory receptors in insects are the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).
-
Odorant Receptors (ORs): These receptors typically form a complex with a highly conserved co-receptor called Orco.[7][9][14] When a specific OR binds to an odorant molecule, it triggers the opening of the Orco ion channel, leading to the depolarization of the olfactory sensory neuron and signal transmission to the brain. DEET has been shown to activate specific ORs, leading to an aversive behavioral response in mosquitoes.[4]
-
Ionotropic Receptors (IRs): This is another family of chemosensory receptors that function as ion channels. The IR40a receptor, in particular, has been identified as a receptor for DEET in Drosophila.[15][16] Activation of this pathway also leads to an avoidance response.
The interaction of repellents with these pathways can be either agonistic (activating an aversion pathway) or antagonistic (blocking an attraction pathway).
Conclusion
DEET, Picaridin, and IR3535 are all effective insect repellents, but they exhibit significant differences in their duration of protection and efficacy against different mosquito species. DEET and Picaridin generally offer longer-lasting protection than IR3535. The choice of repellent may depend on the required duration of protection, the prevalent insect species in a given area, and consumer preferences regarding scent and feel. The continued study of the mechanisms by which these compounds interact with insect olfactory systems is crucial for the rational design of next-generation repellents with improved safety and efficacy profiles. The lack of available data on this compound highlights the need for broader screening and publication of results for novel repellent candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. USDA ARS Online Magazine Vol. 62, No. 7 [agresearchmag.ars.usda.gov]
- 3. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Picaridin - Wikipedia [en.wikipedia.org]
- 7. Or83b odorant receptor - Wikipedia [en.wikipedia.org]
- 8. Quantitative structure-activity relationship study of amide mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of Orco and its impact on our understanding of olfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. alliancegenome.org [alliancegenome.org]
- 13. DEET - Wikipedia [en.wikipedia.org]
- 14. The role of the coreceptor Orco in insect olfactory transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Analysis of Picaridin and 2-Ethyl-5-methylhexanamide as Insect Repellents
A comprehensive review of available data indicates that while Picaridin is a well-established and effective insect repellent with a robust body of scientific evidence supporting its performance, 2-Ethyl-5-methylhexanamide is not a recognized or studied active ingredient in commercially available insect repellents. This guide presents a detailed analysis of Picaridin's efficacy and mechanism of action, alongside a discussion on the notable absence of performance data for this compound, a critical consideration for researchers and professionals in drug development.
Executive Summary
For professionals in the fields of entomology, public health, and repellent development, the selection of active ingredients is paramount. This comparative study was initiated to evaluate the performance of this compound against the widely used repellent, Picaridin. However, an extensive review of scientific literature, patent databases, and commercial product information reveals a significant disparity in the available data for these two compounds.
Picaridin is a highly effective and widely commercialized insect repellent with extensive data supporting its broad-spectrum efficacy and duration of action. In stark contrast, there is a complete lack of published data on the insect repellent performance of this compound. This absence of evidence is a significant finding in itself, suggesting that this compound is not a viable or studied candidate for insect repellent applications at this time.
This guide will proceed with a detailed overview of Picaridin's performance characteristics, supported by experimental data and methodologies. The status of this compound will be addressed by highlighting the absence of data, which serves as a crucial piece of information for researchers allocating resources towards the discovery and development of new repellent actives.
Picaridin: A Proven Active Ingredient
Picaridin, also known as Icaridin, is a synthetic compound derived from the piperidine family of chemicals.[1] It has become one of the most widely used active ingredients in insect repellents globally, recommended by health organizations as an effective alternative to DEET (N,N-Diethyl-meta-toluamide).
Performance and Efficacy of Picaridin
Numerous studies have demonstrated the high efficacy of Picaridin against a broad spectrum of arthropods, including mosquitoes, ticks, flies, and chiggers.[1] Its performance is comparable, and in some cases superior, to that of DEET.[1]
Table 1: Comparative Efficacy of Picaridin
| Active Ingredient | Concentration | Protection Time (Mosquitoes) | Protection Time (Ticks) | Reference |
| Picaridin | 20% | Up to 12 hours | Up to 14 hours | [2] |
| Picaridin | 10% | 5 to 12 hours | Not specified | [2] |
| DEET | 20-30% | Up to 10 hours | Effective | [2][3] |
Note: Protection times can vary depending on factors such as the species of insect, environmental conditions, and the formulation of the repellent.
Mechanism of Action
Picaridin functions by interfering with an insect's olfactory receptors, making it difficult for them to locate a host.[4][5] It forms a vapor barrier on the skin's surface that blocks the host's scent cues.[5][6] Research suggests that Picaridin interacts with specific odorant receptor proteins in insects, leading to its repellent effect.[7]
This compound: An Overview of Available Information
In contrast to the wealth of data for Picaridin, searches for "this compound" in scientific and patent literature yield no studies or reports on its efficacy as an insect repellent. The primary sources of information are chemical databases which provide basic physical and chemical properties.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H19NO | PubChem |
| Molecular Weight | 157.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
The absence of performance data strongly suggests that this compound is not used as a commercial insect repellent and has not been the subject of significant research and development for this application. For researchers, this indicates that the compound is likely not a promising candidate for further investigation without foundational screening data to suggest otherwise.
Experimental Protocols for Repellent Efficacy Testing
To provide a framework for the type of data that is currently lacking for this compound, this section outlines standard experimental protocols used to evaluate the efficacy of insect repellents like Picaridin.
Arm-in-Cage Test
This is a standard laboratory method to determine the complete protection time of a topical repellent.
Field Studies
Field studies are essential to evaluate repellent performance under real-world conditions.
-
Subject Recruitment: A cohort of human volunteers is recruited.
-
Product Application: Volunteers are randomly assigned to apply different repellent formulations or a placebo.
-
Exposure: Volunteers are exposed to natural populations of biting insects in a defined area for a specific duration.
-
Data Collection: The number of insect landings and bites on each volunteer is recorded by trained observers.
-
Statistical Analysis: Data are analyzed to determine the percent repellency and duration of protection for each product.
Conclusion
The comparative study of this compound and Picaridin performance reveals a stark contrast in the scientific and commercial landscapes of these two compounds. Picaridin is a well-documented, highly effective, and widely used insect repellent with a substantial body of evidence supporting its performance. In contrast, this compound has no available data to support its use as an insect repellent.
For researchers, scientists, and drug development professionals, this guide underscores the importance of focusing resources on compounds with demonstrated or plausible bioactivity. While the discovery of novel repellent actives is a continuous endeavor, the current body of evidence firmly establishes Picaridin as a benchmark active ingredient, while this compound remains an unvalidated chemical entity in the context of insect repellency. Future research efforts should be directed towards screening novel compounds and further optimizing formulations of proven actives like Picaridin.
References
- 1. US9072299B2 - Insect repellent composition - Google Patents [patents.google.com]
- 2. US8501205B2 - Insect repellent composition - Google Patents [patents.google.com]
- 3. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2170085A2 - Insect-repellent formulations - Google Patents [patents.google.com]
- 7. Insect Repellents Fact Sheet [npic.orst.edu]
A Guide to Inter-Laboratory Comparison of Analytical Methods for 2-Ethyl-5-methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 2-Ethyl-5-methylhexanamide. In the absence of publicly available, specific proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of small organic molecules using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to provide a robust template for laboratories to design, participate in, and interpret such comparative studies, which are crucial for ensuring the reliability and comparability of analytical results across different facilities.
Hypothetical Inter-Laboratory Study Design
This hypothetical study evaluates the performance of four independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.
-
Test Analyte: this compound
-
Test Material: A stock solution of this compound was gravimetrically prepared in methanol. This stock was used to create a final test sample by spiking it into a matrix of human plasma to simulate a pharmacokinetic study sample.
-
Assigned Value: The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method (LC-MS/MS with isotope dilution). The assigned value was 50.0 ng/mL .
-
Evaluation: Each laboratory was instructed to analyze the sample in triplicate using their in-house analytical method and report the mean concentration. Performance was evaluated based on accuracy (proximity to the assigned value) and precision (reproducibility of measurements).
Data Presentation: Summary of Hypothetical Laboratory Results
The results submitted by the four participating laboratories are summarized below. Performance was evaluated using the percent recovery and the coefficient of variation (CV).
| Laboratory | Analytical Method | Reported Concentration (ng/mL) | Mean Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Lab A | GC-MS | 51.2, 50.8, 51.5 | 51.2 | 0.35 | 0.7 | 102.4 |
| Lab B | LC-MS/MS | 49.5, 50.1, 49.8 | 49.8 | 0.30 | 0.6 | 99.6 |
| Lab C | GC-MS | 53.5, 54.1, 53.8 | 53.8 | 0.30 | 0.6 | 107.6 |
| Lab D | LC-MS/MS | 48.2, 47.9, 48.5 | 48.2 | 0.30 | 0.6 | 96.4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this hypothetical study are provided below.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound by GC-MS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of the plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound).
-
Add 5.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general procedure for the sensitive and selective analysis of this compound by LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample, add 10 µL of an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship for method selection.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical diagram for selecting an appropriate analytical method.
A Comparative Economic Analysis of Synthesis Processes for 2-Ethyl-5-methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for the production of 2-Ethyl-5-methylhexanamide. The processes evaluated are Direct Catalytic Amidation and Amidation via an Acyl Chloride Intermediate. The objective of this guide is to offer a comprehensive economic and procedural comparison to aid in the selection of the most suitable synthesis strategy for laboratory and industrial applications.
Introduction to Synthesis Strategies
The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials sciences. The selection of a synthetic route often involves a trade-off between atom economy, reaction efficiency, cost of reagents, and environmental impact. This guide focuses on two plausible methods for the synthesis of this compound, a branched-chain aliphatic amide. While specific experimental data for this exact molecule is limited in published literature, the analysis presented herein is based on well-established principles and data from analogous transformations.
Method 1: Direct Catalytic Amidation
This approach involves the direct reaction of 2-Ethyl-5-methylhexanoic acid with ammonia in the presence of a catalyst. The primary challenge in this method is the removal of water, which is a byproduct of the reaction, to drive the equilibrium towards the formation of the amide.
Experimental Protocol
A mixture of 2-Ethyl-5-methylhexanoic acid (1 equivalent) and a suitable catalyst (e.g., boric acid, 5 mol%) in a high-boiling point solvent (e.g., toluene or xylene) is heated to reflux in a flask equipped with a Dean-Stark apparatus. A stream of ammonia gas is bubbled through the reaction mixture, or a solution of ammonia in a suitable solvent is added. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration or washing. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or distillation to yield this compound.
Economic and Performance Analysis
| Parameter | Data | Citation |
| Starting Materials | 2-Ethyl-5-methylhexanoic acid, Ammonia, Catalyst (e.g., Boric Acid) | [1][2] |
| Typical Yield | 80-95% | [1] |
| Reaction Time | 12-24 hours | [1] |
| Key Advantages | High atom economy, fewer synthetic steps, lower cost of starting materials. | [2] |
| Key Disadvantages | High temperatures and long reaction times, requires efficient water removal. | [2][3] |
| Catalyst Cost | Generally low (e.g., boric acid is inexpensive). | |
| Solvent Usage | High-boiling point solvents are required for azeotropic water removal. | [2] |
| Waste Products | Primarily water and a small amount of catalyst waste. | [2] |
Method 2: Amidation via Acyl Chloride Intermediate
This classic two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the amide.
Experimental Protocol
Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride 2-Ethyl-5-methylhexanoic acid (1 equivalent) is dissolved in an inert solvent (e.g., dichloromethane or toluene). A chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-Ethyl-5-methylhexanoyl chloride.
Step 2: Synthesis of this compound The crude acyl chloride is dissolved in a fresh inert solvent and cooled in an ice bath. A solution of aqueous ammonia or ammonia gas is then added carefully while maintaining a low temperature. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is stirred for a short period. The resulting solid is collected by filtration, washed with cold water to remove ammonium chloride, and dried. If the product is not a solid, an aqueous workup is performed to separate the organic layer, which is then dried and concentrated to give the crude amide. Purification is achieved by recrystallization or distillation.
Economic and Performance Analysis
| Parameter | Data | Citation |
| Starting Materials | 2-Ethyl-5-methylhexanoic acid, Chlorinating Agent (e.g., SOCl₂), Ammonia | [4] |
| Typical Yield | >95% (for both steps combined) | [4] |
| Reaction Time | 2-6 hours | [4] |
| Key Advantages | High yields, rapid reaction, and generally applicable to a wide range of substrates. | [3][4] |
| Key Disadvantages | Lower atom economy, use of hazardous reagents (e.g., thionyl chloride), generation of corrosive byproducts (HCl). | [3] |
| Reagent Cost | Chlorinating agents are more expensive than the catalysts used in direct amidation. | |
| Solvent Usage | Requires inert solvents for both steps. | |
| Waste Products | Stoichiometric amounts of acidic and salt waste (e.g., HCl, SO₂, NH₄Cl). | [3] |
Comparative Summary and Visualization
The choice between these two synthetic routes will depend on the specific requirements of the synthesis, including scale, cost constraints, and environmental considerations.
| Feature | Direct Catalytic Amidation | Amidation via Acyl Chloride |
| Number of Steps | 1 | 2 |
| Atom Economy | High | Low |
| Overall Yield | Good to Excellent | Excellent |
| Reaction Conditions | Harsh (High Temp) | Mild to Moderate |
| Reagent Hazards | Low | High |
| Waste Generation | Low | High |
| Cost of Reagents | Low | Moderate |
| Scalability | Good, but requires energy for water removal | Excellent |
Logical Workflow of Synthesis Routes
Caption: A comparison of the synthetic workflows for this compound.
Economic Viability and Green Chemistry Perspective
From an economic standpoint, Direct Catalytic Amidation is generally more favorable for large-scale production due to the lower cost of raw materials and fewer processing steps. Its alignment with the principles of green chemistry, particularly its high atom economy and reduced waste generation, makes it an attractive option for sustainable manufacturing.[2]
Conversely, the Amidation via Acyl Chloride route, while less "green" due to the use of hazardous reagents and poor atom economy, offers the advantages of high yields and operational simplicity, making it a reliable and often preferred method for laboratory-scale synthesis where cost and waste disposal may be less critical than reaction time and yield.[3][4]
Conclusion
For researchers and drug development professionals, the choice between these two methods will be dictated by the specific context of their work. For process development and large-scale manufacturing, optimizing a direct catalytic amidation process would likely yield the most cost-effective and environmentally benign outcome. For rapid, small-scale synthesis where high purity and yield are paramount, the acyl chloride method remains a robust and effective choice. Further research into novel, more efficient, and milder catalysts for direct amidation continues to be an active area of investigation, promising to bridge the gap between these two approaches in the future.
References
Comparative Sensory Analysis of Formulations Containing 2-Ethyl-5-methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative sensory analysis of formulations containing 2-Ethyl-5-methylhexanamide, a compound with potential applications in topical formulations. Due to the limited publicly available sensory data specifically for this compound, this comparison is made with well-established alternatives, DEET (N,N-diethyl-meta-toluamide) and Picaridin (Icaridin), based on their known sensory profiles. The information presented is intended to guide researchers and formulation scientists in the development of topical products with desirable sensory characteristics.
Comparative Sensory Profile
| Sensory Attribute | DEET (N,N-diethyl-meta-toluamide) | Picaridin (Icaridin) | This compound (Hypothesized/Target Profile) |
| Odor | Strong, characteristic chemical odor, often described as unpleasant[1][2]. | Almost odorless, considered a more pleasant option[1][2][3]. | Low to neutral odor is a desirable target to enhance user acceptance. |
| Skin Feel (Initial) | Often leaves a greasy, oily, or sticky residue on the skin[1][2]. | Non-greasy and dries quickly, providing a more comfortable feel[1][4]. | A non-greasy, fast-absorbing formulation would be a key development goal. |
| Skin Feel (After-feel) | Can leave a persistent tacky or slick feeling. | Clean after-feel with no noticeable residue[1]. | A smooth, non-tacky residual feel is a critical attribute for consumer preference. |
| Irritation Potential | Can cause skin irritation in some individuals. Known to degrade certain plastics and synthetic materials[1][2]. | Lower risk of skin irritation compared to DEET[1][3]. Does not dissolve plastics[2][4]. | Low irritation potential is a crucial safety and sensory parameter to be evaluated. |
Experimental Protocols
To generate robust and comparative sensory data for formulations containing this compound, standardized experimental protocols are essential. The following methodologies are based on established practices for the sensory evaluation of topical products.
Sensory Panel Recruitment and Training
-
Panelists: A panel of 15-20 trained assessors is recommended. Panelists should be screened for their sensory acuity and ability to discriminate between different sensory attributes.
-
Training: Panelists should undergo training to familiarize them with the terminology and rating scales for a variety of sensory attributes related to skin feel and odor. This includes training on standardized reference samples for attributes like greasiness, stickiness, and smoothness.
Product Application and Evaluation Protocol
-
Sample Preparation: Test formulations (containing this compound) and benchmark products (e.g., formulations with DEET and Picaridin) should be blinded and presented in standardized, neutral packaging.
-
Application: A precise amount of each product (e.g., 0.1 g) is applied to a designated area on the forearm or back of the hand of each panelist. The application process should be standardized (e.g., number of strokes, duration of rubbing).
-
Evaluation Time Points: Sensory attributes should be evaluated at multiple time points:
-
T=0 (Initial): Immediately after application.
-
T=5 minutes: After the product has had some time to absorb.
-
T=30 minutes: To assess the longer-term after-feel.
-
-
Attributes for Evaluation:
-
Odor: Intensity and description of any perceived scent.
-
Initial Skin Feel: Greasiness, stickiness, wetness, ease of spreading.
-
After-feel: Tackiness, residue, smoothness, moisturized feel.
-
Irritation: Any sensation of stinging, burning, or itching.
-
Data Collection and Analysis
-
Rating Scales: Panelists should rate the intensity of each attribute on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Statistical Analysis: The collected data should be analyzed using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences between the formulations and to create a sensory map of the products.
Mandatory Visualizations
Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for the sensory analysis of topical formulations.
Caption: Workflow for Sensory Analysis of Topical Formulations.
Hypothesized Sensory Perception Pathway
While the specific neuronal pathways for the sensory perception of this compound on human skin are not yet elucidated, a general understanding of how topical agents can induce sensory responses provides a framework. The application of a formulation can alter the skin's physical and chemical environment, leading to the activation of various sensory receptors.
Caption: Hypothesized Sensory Perception Pathway for Topical Formulations.
References
Safety Operating Guide
Navigating the Disposal of 2-Ethyl-5-methylhexanamide: A Guide for Laboratory Professionals
Immediate Safety and Disposal Protocols
Given the absence of specific toxicity and environmental hazard data for 2-Ethyl-5-methylhexanamide, it must be handled as a hazardous chemical waste. The following procedures provide a step-by-step approach to its safe disposal, ensuring the protection of laboratory personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk. This includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation and Containment
Proper segregation and containment are crucial to prevent accidental reactions and to ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste."
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 3: Consultation and Professional Disposal
Disposal of chemical waste is strictly regulated. Adherence to institutional and governmental guidelines is mandatory.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. Provide them with all available information on this compound.
-
Licensed Waste Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the final collection and disposal of the chemical.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the general characteristics of similar amide-containing organic compounds, which should be used as a precautionary guide.
| Parameter | Guideline |
| Waste Classification | Presumed Hazardous Chemical Waste |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Unknown toxicity and environmental effects. |
| Recommended PPE | Chemical safety goggles, nitrile gloves, lab coat. |
| Container Requirements | Tightly sealed, chemically resistant container (e.g., high-density polyethylene or glass). |
| Storage Conditions | Designated satellite accumulation area, segregated from incompatible materials. |
| Disposal Method | Through a licensed hazardous waste disposal company, in accordance with federal, state, and local regulations.[1][2] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Disposal Decision Workflow for Research Chemicals.
By adhering to these procedural steps and prioritizing safety and regulatory compliance, laboratory professionals can ensure the responsible management of chemical waste, even in the absence of complete substance-specific data. This approach not only safeguards the well-being of the research team but also upholds the institution's commitment to environmental stewardship.
References
Essential Safety and Operational Guide for Handling 2-Ethyl-5-methylhexanamide
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Ethyl-5-methylhexanamide. The following guidance is based on the general safety protocols for amide compounds and data from structurally related chemicals. Researchers should exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for similar chemical compounds.
| Protection Type | Specific Equipment | Standard/Certification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | ANSI Z87.1 / EN 166 | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Provides a barrier against minor spills and splashes. | |
| Respiratory Protection | Use in a well-ventilated area. If aerosols or vapors are generated, a NIOSH/MSHA-approved respirator with appropriate cartridges may be necessary. | NIOSH/MSHA or EN 149 | Prevents inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean: Decontaminate the spill area according to your institution's protocols.
-
Report: Report the spill to your institution's EHS department.
Waste Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[2][3] Do not pour down the drain or dispose of with regular trash.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to post-experiment cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
